5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-ethynyl-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-7-8(10-6)5-9-11-7/h1,3-5H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUELCRMSDBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285035 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-56-8 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purine bases allows for interaction with a variety of biological targets. The introduction of an ethynyl group at the 5-position of this scaffold can provide a valuable handle for further chemical modifications through click chemistry or act as a key pharmacophore, enhancing binding affinity to target proteins. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 5-ethynyl-1H-pyrazolo[4,3-b]pyridine, detailing the construction of the core heterocyclic system and the subsequent introduction of the ethynyl functionality via Sonogashira coupling.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule, this compound, identifies a 5-halo-1H-pyrazolo[4,3-b]pyridine as a key intermediate. The ethynyl group can be readily installed via a palladium-catalyzed Sonogashira cross-coupling reaction. The 5-halo-1H-pyrazolo[4,3-b]pyridine core can, in turn, be constructed through the annulation of a pyrazole ring onto a suitably functionalized pyridine precursor.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the 5-Halo-1H-pyrazolo[4,3-b]pyridine Core
An efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core starts from readily available 2-chloro-3-nitropyridines. This approach involves a sequence of nucleophilic aromatic substitution (SNA) and a modified Japp–Klingemann reaction.[1]
Step 1.1: Synthesis of Pyridin-2-yl Keto Esters
The initial step involves the reaction of a 2-chloro-3-nitropyridine with a β-keto ester, such as ethyl acetoacetate, in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF).
Caption: Synthesis of the key pyridin-2-yl keto ester intermediate.
Step 1.2: One-Pot Japp–Klingemann Reaction and Cyclization
The resulting pyridin-2-yl keto ester undergoes a one-pot reaction sequence involving a modified Japp–Klingemann reaction with an aryldiazonium salt, followed by cyclization to form the pyrazolo[4,3-b]pyridine ring system.[1] This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation, offering operational simplicity.
The reaction is typically carried out by treating the keto ester with an aryldiazonium tosylate in the presence of a base such as pyridine, followed by the addition of a secondary amine like pyrrolidine to facilitate the cyclization.
Caption: One-pot synthesis of the pyrazolo[4,3-b]pyridine core.
Subsequent reduction of the nitro group and diazotization followed by treatment with a halogen source (e.g., CuX2/HX) can yield the desired 5-halo-1H-pyrazolo[4,3-b]pyridine. Alternatively, direct synthesis of halogenated pyrazolopyridines can be achieved by using appropriately substituted pyridine precursors.
Part 2: Introduction of the Ethynyl Group via Sonogashira Coupling
The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Mechanism of the Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 5-halo-1H-pyrazolo[4,3-b]pyridine to form a Pd(II) intermediate.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The acetylide group is transferred from the copper to the palladium center.
-
Reductive Elimination: The final product, this compound, is formed, and the Pd(0) catalyst is regenerated.
Experimental Protocol: Sonogashira Coupling of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
A common strategy to introduce a terminal alkyne is to use a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), followed by deprotection of the trimethylsilyl group. This approach often leads to cleaner reactions and higher yields.
Table 1: Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Conditions |
| Substrate | 5-Bromo-1H-pyrazolo[4,3-b]pyridine |
| Alkyne | Ethynyltrimethylsilane (1.2 - 1.5 eq.) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq.) |
| Solvent | Anhydrous and degassed THF or DMF |
| Temperature | Room temperature to 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq.), the palladium catalyst, and the copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the amine base.
-
Alkyne Addition: Add ethynyltrimethylsilane to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 5-(trimethylsilylethynyl)-1H-pyrazolo[4,3-b]pyridine by flash column chromatography.
Deprotection of the Trimethylsilyl Group
The trimethylsilyl group can be readily removed under mild conditions to yield the terminal alkyne.
Table 2: Conditions for TMS Deprotection
| Reagent | Solvent | Temperature |
| K₂CO₃ | Methanol | Room Temperature |
| TBAF (Tetrabutylammonium fluoride) | THF | Room Temperature |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile/Water | 60 °C[3] |
Step-by-Step Methodology (using K₂CO₃):
-
Dissolve the purified 5-(trimethylsilylethynyl)-1H-pyrazolo[4,3-b]pyridine in methanol.
-
Add potassium carbonate (K₂CO₃) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.
One-Pot Sonogashira Coupling and Deprotection
For increased efficiency, the Sonogashira coupling and the TMS deprotection can sometimes be performed in a one-pot procedure.[4][5][6][7] After the initial coupling reaction is complete, the deprotection reagent can be added directly to the reaction mixture. This approach minimizes handling and purification steps, leading to a more streamlined synthesis.
Conclusion
The synthetic pathway outlined in this guide provides a reliable and efficient route to this compound. The construction of the pyrazolo[4,3-b]pyridine core via a one-pot Japp–Klingemann reaction and subsequent cyclization, followed by a robust Sonogashira coupling, offers a versatile strategy for accessing this important scaffold. The use of a protected alkyne followed by deprotection ensures a high-yielding and clean conversion to the desired terminal alkyne. This methodology is well-suited for researchers in medicinal chemistry and drug discovery for the synthesis and further derivatization of novel pyrazolo[4,3-b]pyridine-based compounds.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]
- 7. One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine: Physicochemical Properties and Drug Discovery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Kinase Inhibition
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its rigid, planar structure, featuring both a pyrazole and a pyridine ring, serves as a versatile scaffold for the design of potent and selective kinase inhibitors. The ethynyl group at the 5-position provides a key reactive handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of targeted therapeutics. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and delves into its applications in drug development, particularly in the context of cancer and neurological disorders.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development, as these characteristics profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 143.15 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1374652-56-8 | --INVALID-LINK--[1] |
| Purity | ≥95% | --INVALID-LINK--[1] |
Experimental and Predicted Physicochemical Data
While specific experimental data for this compound is not widely available in the public domain, the following table includes available information and highlights the need for experimental determination.
| Property | Experimental Value | Predicted Value | Notes and Experimental Protocol |
| Melting Point | Not Available | Not Available | The melting point is a critical indicator of purity. A sharp melting point range (typically <2 °C) is indicative of a pure compound. Experimental determination is crucial. |
| Solubility | Not Available | Not Available | Solubility in aqueous and organic solvents is a key parameter for biological assays and formulation. Experimental determination in various solvents (e.g., water, DMSO, ethanol) is recommended. |
| pKa | Not Available | Not Available | The pKa value(s) will influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement. Potentiometric titration or computational prediction can be employed. |
Experimental Protocols for Physicochemical Characterization
Given the limited publicly available data, this section provides standardized, step-by-step methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point can be accurately determined using a capillary melting point apparatus.
Protocol:
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Finely powder a small amount of the crystalline sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A standard shake-flask method can be used to determine the equilibrium solubility in various solvents.
Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure.
Expected ¹H NMR Features:
-
Signals in the aromatic region corresponding to the protons on the pyrazolopyridine ring system.
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A characteristic singlet for the ethynyl proton.
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A broad singlet for the N-H proton of the pyrazole ring, the chemical shift of which will be solvent-dependent.
Expected ¹³C NMR Features:
-
Signals for the eight distinct carbon atoms in the molecule.
-
Two signals in the alkyne region for the ethynyl carbons.
-
Signals in the aromatic region for the carbons of the fused ring system.
NMR Sample Preparation Protocol:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube and ensure the solution is free of any particulate matter.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
Expected IR Absorption Bands:
-
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
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A weak to medium absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch.
-
A broad absorption in the region of 3100-3500 cm⁻¹ for the N-H stretch of the pyrazole ring.
-
Absorptions in the 1500-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations of the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The fused aromatic system is expected to show characteristic absorption maxima in the UV region. The exact wavelengths of maximum absorbance (λmax) should be determined experimentally in a suitable solvent, such as ethanol or methanol.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[2] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Targeting Key Oncogenic Kinases
Commercial suppliers note that this compound is a key intermediate in the synthesis of inhibitors targeting cancer-related proteins such as Poly (ADP-ribose) polymerase (PARP) and Anaplastic Lymphoma Kinase (ALK).[1]
-
PARP Inhibition: PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[3][4] By inhibiting PARP, single-strand DNA breaks accumulate, leading to double-strand breaks that are lethal to these cancer cells.
-
ALK Inhibition: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer and neuroblastoma.[2][5] ALK inhibitors have shown significant clinical efficacy in patients with ALK-positive tumors.[5][6] The pyrazolopyridine scaffold has been successfully utilized in the design of potent ALK inhibitors.[2]
Caption: Mechanism of Kinase Inhibition.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is available from suppliers such as Matrix Scientific.[7] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Directions
This compound is a valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. While there is a need for more comprehensive public data on its specific physicochemical properties, the established importance of the pyrazolopyridine scaffold in drug discovery underscores the utility of this compound. Future research efforts should focus on the full experimental characterization of this molecule and the continued exploration of its potential in developing novel inhibitors for a range of therapeutic targets. The ethynyl group, in particular, offers a gateway for the application of click chemistry, enabling its use in the development of chemical probes and targeted drug delivery systems.
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matrixscientific.com [matrixscientific.com]
An In-Depth Technical Guide to 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine: A Key Building Block in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic aromatic compound, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its rigid, planar structure, coupled with the reactive ethynyl group, provides a versatile scaffold for the synthesis of potent and selective kinase inhibitors. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.
The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, allowing it to mimic the natural ligands of ATP-binding sites in kinases. The ethynyl substituent at the C5 position serves as a crucial handle for introducing further molecular complexity, often through powerful carbon-carbon bond-forming reactions like the Sonogashira coupling or click chemistry. This strategic functionalization has been instrumental in the design of inhibitors targeting key oncogenic kinases.
Physicochemical Properties and Structure
| Property | Value | Source |
| CAS Number | 1374652-56-8 | [1][2] |
| Molecular Formula | C₈H₅N₃ | [1][2] |
| Molecular Weight | 143.15 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid (Predicted) | |
| Storage | Room temperature, protected from light and moisture | [1] |
Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of the ethynyl group onto a pre-functionalized pyrazolo[4,3-b]pyridine core. The Sonogashira coupling reaction is the most common and efficient method for this transformation.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol (Hypothetical)
Step 1: Sonogashira Coupling of 5-Bromo-1H-pyrazolo[4,3-b]pyridine with (Trimethylsilyl)acetylene
-
To a solution of 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine.
Step 2: Deprotection of the Silyl Group
-
Dissolve the 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a solvent such as methanol or THF.
-
Add a base like potassium carbonate (K₂CO₃) (2.0 eq) or a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Spectroscopic Characterization (Predicted)
While experimental data is scarce, the expected NMR and mass spectrometry features can be predicted based on the structure.
-
¹H NMR: Resonances for the pyridine and pyrazole protons would be expected in the aromatic region (δ 7.0-9.0 ppm). A characteristic singlet for the acetylenic proton should appear in the range of δ 3.0-4.0 ppm.
-
¹³C NMR: Signals for the aromatic carbons would be observed between δ 110-160 ppm. The two sp-hybridized carbons of the ethynyl group would appear around δ 80-90 ppm.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₅N₃.
Applications in Drug Discovery
The primary utility of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in a variety of cancers, making it an attractive therapeutic target.[3][4][5]
Role in FGFR Inhibitor Synthesis
The pyrazolo[4,3-b]pyridine scaffold serves as an effective hinge-binding motif, while the ethynyl group provides a vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket. This allows for the optimization of potency and selectivity.
Caption: Role of this compound in kinase inhibitor synthesis.
Example of a Kinase Inhibitor Class Derived from the Pyrazolopyridine Scaffold
Several potent kinase inhibitors have been developed using the broader pyrazolo[3,4-b]pyridine scaffold, which is structurally related to the [4,3-b] isomer. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors.[4] In one study, compound 7n from this class demonstrated significant antitumor activity in a xenograft model.[4] While this example does not directly use the 5-ethynyl derivative, it highlights the therapeutic potential of the pyrazolopyridine core.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 7n | FGFR1 | 1.2 | [4] |
| FGFR2 | 2.5 | [4] | |
| FGFR3 | 1.8 | [4] |
Conclusion
This compound is a high-value chemical entity for drug discovery, offering a robust and versatile platform for the design of targeted kinase inhibitors. Its synthesis, primarily through the Sonogashira coupling, allows for the strategic introduction of an ethynyl group that is amenable to a wide range of subsequent chemical modifications. The demonstrated success of the pyrazolopyridine scaffold in generating potent and selective kinase inhibitors underscores the importance of this building block for the development of next-generation cancer therapeutics. Further exploration of its reactivity and application in the synthesis of novel bioactive molecules is a promising avenue for future research.
References
- 1. Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Patent US-9676783-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have consistently emerged as foundational scaffolds for the development of potent and selective drugs. Among these, the pyrazolo[4,3-b]pyridine core, a fused bicyclic heteroaromatic system, has garnered significant attention for its remarkable and diverse biological activities. This guide provides a comprehensive technical overview of the pyrazolo[4,3-b]pyridine scaffold, delving into its synthesis, multifaceted biological applications, and the underlying structure-activity relationships that govern its therapeutic potential.
The Architectural Advantage: Understanding the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine scaffold is an isomeric form of pyrazolopyridine, characterized by the fusion of a pyrazole ring and a pyridine ring.[1] This unique arrangement of nitrogen atoms within the bicyclic structure imparts specific electronic and steric properties that are conducive to forming key interactions with biological targets. The pyrazole moiety can act as both a hydrogen bond donor and acceptor, while the pyridine ring offers a site for various substitutions to modulate physicochemical properties and target engagement. This inherent versatility has established the pyrazolo[4,3-b]pyridine core as a "privileged scaffold" in medicinal chemistry.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[4,3-b]pyridine ring system can be achieved through several synthetic routes. A common and efficient method involves the reaction of 2-chloro-3-nitropyridines with various reagents in a sequence of reactions.
Experimental Protocol: Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Modified Japp–Klingemann Reaction[2][3]
This protocol outlines a general procedure for the synthesis of pyrazolo[4,3-b]pyridine derivatives.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of a substituted 2-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol, DMF), add a nucleophile (e.g., an amine or a compound with an active methylene group).
-
The reaction is typically carried out in the presence of a base (e.g., triethylamine, potassium carbonate) to facilitate the displacement of the chloride.
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified period until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by extraction and purified by column chromatography.
Step 2: Modified Japp–Klingemann Reaction
-
The product from Step 1 is then subjected to a modified Japp–Klingemann reaction. This involves reacting the intermediate with a diazonium salt.
-
The reaction conditions are optimized based on the specific substrates used.
-
This step leads to the formation of a hydrazone, which then undergoes cyclization to form the pyrazole ring, yielding the final pyrazolo[4,3-b]pyridine core.[2][3]
Step 3: One-Pot Procedure
-
In some instances, the azo-coupling, deacylation, and pyrazole ring annulation steps can be combined in a one-pot manner, simplifying the synthetic process.[2][3]
Caption: Synthetic workflow for pyrazolo[4,3-b]pyridines.
A Spectrum of Biological Activities: Therapeutic Applications
The pyrazolo[4,3-b]pyridine core has demonstrated a broad range of biological activities, making it a highly sought-after scaffold in drug discovery programs targeting various diseases.
Anticancer Activity
A significant body of research has focused on the development of pyrazolo[4,3-b]pyridine derivatives as potent anticancer agents.[4] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Many pyrazolo[4,3-b]pyridine derivatives function as kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[4,3-b]pyridine scaffold is particularly adept at fitting into the ATP-binding pocket of various kinases, thereby blocking their activity.
Notable Kinase Targets:
-
c-Met Inhibitors: 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been designed as selective inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed in various tumors.[6] Molecular docking studies have revealed that these compounds form key hydrogen bonding interactions with residues such as Met1160 and Tyr1230 in the c-Met active site.[6]
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent inhibitors of TRK, a family of receptor tyrosine kinases whose fusion with other genes can drive the growth of various cancers.[7][8]
-
CDK2 and PIM1 Dual Inhibitors: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and proviral integration site for Moloney murine leukemia virus 1 (PIM1) kinase, both of which are important targets in cancer therapy.[9]
-
TANK-Binding Kinase 1 (TBK1) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis.[10]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of pyrazolo[4,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure. For instance, substitution at the N1 position of the pyrazole ring and various positions on the pyridine ring can significantly influence potency and selectivity towards different kinases.[11]
Caption: Inhibition of receptor tyrosine kinase signaling.
Beyond kinase inhibition, pyrazolo[4,3-b]pyridine derivatives have been reported to exhibit anticancer activity through other mechanisms, such as:
-
Inhibition of PD-1/PD-L1 Interaction: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key immune checkpoint pathway.[12]
-
Topoisomerase IIα Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, an enzyme essential for DNA replication and repair.[13]
Antimicrobial and Antiviral Activities
The pyrazolo[4,3-b]pyridine scaffold has also shown promise in the development of antimicrobial and antiviral agents.
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][15][16] The mechanism of action is often not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes. For instance, certain derivatives have shown significant inhibitory activity against vancomycin-resistant Enterococcus (VRE) and extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC).[15]
Some pyrazolo[3,4-b]pyridine derivatives have also demonstrated notable antifungal activity.[14] For example, one compound was found to be nearly as active as the standard antifungal drug Amphotericin B against the fungal strain Fusarium oxysporum.[14]
The pyrazolo[4,3-b]pyridine core has been explored for its potential in developing antiviral therapies.[17][18] While broad-spectrum antiviral activity has been investigated for some derivatives, specific and potent activity against certain viruses remains an area of active research.[19]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Step 1: Preparation of Bacterial/Fungal Inoculum
-
Grow the microbial strain overnight in an appropriate broth medium.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria.
Step 2: Preparation of Compound Dilutions
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
Step 3: Inoculation and Incubation
-
Inoculate each well with the prepared microbial suspension.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
Step 4: Determination of MIC
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Conclusion
The pyrazolo[4,3-b]pyridine core continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets make it an attractive scaffold for medicinal chemists. Future research will likely focus on:
-
Scaffold Diversification: Exploring novel substitution patterns and fusion with other heterocyclic rings to enhance potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify novel biological targets for pyrazolo[4,3-b]pyridine derivatives.
-
Mechanism of Action Studies: Conducting in-depth studies to elucidate the precise mechanisms by which these compounds exert their biological effects.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. jcsp.org.pk [jcsp.org.pk]
An In-depth Technical Guide to Pyrazolopyridine Kinase Inhibitors: From Scaffold to Clinical Application
Abstract
Pyrazolopyridines have emerged as a privileged heterocyclic core in the field of drug discovery, particularly in the development of small-molecule kinase inhibitors.[1] Their structural resemblance to the adenine base of ATP allows them to function as effective ATP-competitive inhibitors, binding to the highly conserved hinge region of the kinase ATP pocket.[1][2] This unique characteristic has been leveraged to design potent and selective inhibitors for a multitude of kinase targets implicated in diseases ranging from cancer to autoimmune disorders. Several pyrazolopyridine-based drugs, including selpercatinib, glumetinib, and olverembatinib, have received regulatory approval or are in late-stage clinical development, underscoring the therapeutic significance of this scaffold.[1][3] This guide provides a comprehensive technical overview of pyrazolopyridine kinase inhibitors, covering their fundamental mechanism of action, key synthetic strategies, structure-activity relationships (SAR) for major kinase families, and detailed experimental protocols for their evaluation.
The Pyrazolopyridine Scaffold: A Privileged Core for Kinase Inhibition
Kinases as Premier Drug Targets
The human kinome comprises over 500 protein kinases, enzymes that catalyze the phosphorylation of substrate proteins.[1] This process is a fundamental regulatory mechanism in virtually all cellular signaling pathways.[1] Aberrant kinase activity, driven by mutations, overexpression, or pathway dysregulation, is a well-established hallmark of numerous diseases, most notably cancer.[1][4] This central role in pathology makes kinases highly attractive targets for therapeutic intervention.[1][5]
The ATP-Binding Site and the Hinge Region
From a drug design perspective, kinases are highly druggable due to a well-defined pocket that binds ATP, the phosphate donor for the phosphorylation reaction.[1] A critical feature of this pocket is the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The adenine ring of ATP forms crucial hydrogen bonds with the backbone of this hinge region, anchoring it in place for catalysis.[1]
Pyrazolopyridine as an Adenine Bioisostere
The success of the pyrazolopyridine scaffold lies in its function as a bioisostere of adenine.[6] The arrangement of nitrogen atoms within its fused bicyclic structure mimics the hydrogen bond donor and acceptor pattern of adenine, allowing it to form similar high-affinity interactions with the kinase hinge region.[2][6] This inherent binding capability makes it an ideal starting point, or "privileged scaffold," for developing potent kinase inhibitors.[1][7] Well-established synthetic methodologies allow for the derivatization of the pyrazolopyridine core at various positions, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties by targeting other regions of the ATP pocket.[1]
General Synthetic Strategies
The versatility of the pyrazolopyridine scaffold is matched by the variety of available synthetic routes. A common and effective method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. This approach allows for the construction of the core pyridine ring onto a pre-formed pyrazole.
Caption: General workflow for pyrazolopyridine synthesis.
Representative Synthetic Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine
This protocol outlines a common method starting from a 5-aminopyrazole and a 1,3-dicarbonyl compound.[8]
-
Reaction Setup: To a solution of a 5-aminopyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol, add a 1,3-dicarbonyl compound (1.1 eq).
-
Condensation: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Oxidation (if necessary): In some cases, the initial cyclization yields a dihydropyridine intermediate.[8] This intermediate is often oxidized to the final aromatic pyrazolopyridine by air, especially when refluxing in ethanol.[8]
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazolopyridine derivative.
Mechanism of Action: Competitive ATP Inhibition
Pyrazolopyridine inhibitors function primarily by competing with endogenous ATP for binding to the kinase active site.[9][10] The core scaffold anchors the molecule by forming one or more hydrogen bonds with the kinase hinge region, while substituents at other positions engage with different sub-pockets of the ATP-binding site, conferring potency and selectivity.
Caption: ATP-competitive inhibition by a pyrazolopyridine.
Key Classes of Pyrazolopyridine Kinase Inhibitors & Therapeutic Applications
Targeting the Src Family Kinases (SFKs)
4.1.1. C-terminal Src Kinase (CSK) Inhibitors for Immuno-Oncology C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that acts as a crucial negative regulator of T-cell activation.[1][11] It phosphorylates an inhibitory tyrosine residue on Src family kinases like LCK, forcing them into an inactive conformation.[11] Inhibition of CSK prevents this negative regulation, thereby augmenting T-cell activation in response to antigens, which is a promising strategy in immuno-oncology.[1][11] The development of pyrazolo[1,5-a]pyridine inhibitors has shown significant improvements in potency over earlier scaffolds.[1][11]
4.1.2. Direct Src Inhibitors in Oncology Direct inhibition of Src kinase, which is often overexpressed or hyperactivated in various cancers, is another important therapeutic strategy.[12][13] A significant challenge in this area is achieving selectivity, particularly against the structurally similar ABL kinase, as off-target inhibition can lead to toxicity.[14] Medicinal chemistry efforts have led to the discovery of pyrazolopyrimidine-based inhibitors like eCF506, which exhibits subnanomolar potency for SRC and a remarkable 1000-fold selectivity over ABL.[12][14]
| Compound Class | Target Kinase | IC50 | Cellular Potency | Reference |
| Pyrazolo[1,5-a]pyridine | CSK | Potent (nM range) | Increased ZAP-70 phosphorylation | [11] |
| Pyrazolopyrimidine (eCF506) | SRC | < 0.5 nM | Halts cell migration (nM) | [14] |
| Pyrazolopyrimidine (eCF506) | ABL | ~500 nM | - | [14] |
Targeting the Janus Kinases (JAKs)
4.2.1. The JAK-STAT Pathway in Inflammation and Autoimmune Disease The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of tyrosine kinases that transduce signals from cytokine receptors.[9] This signaling occurs via the JAK-STAT pathway, which is central to immune cell development, activation, and inflammation.[15] Dysregulation of this pathway is a key driver of autoimmune diseases like rheumatoid arthritis.[15][16]
Caption: The JAK-STAT signaling pathway and point of inhibition.
4.2.2. The Challenge of Selectivity While pan-JAK inhibitors are effective, they can have side effects related to the inhibition of different JAK isoforms. For instance, inhibition of JAK2 is associated with hematological effects like anemia and thrombocytopenia.[17] Therefore, a major goal in modern drug development is to create inhibitors that are selective for JAK1, as this is expected to provide the desired anti-inflammatory efficacy while minimizing JAK2-related side effects.[17]
4.2.3. SAR for Achieving JAK1 Selectivity Fragment-based screening and subsequent optimization have identified pyrazolopyridone cores as excellent starting points for developing JAK1-selective inhibitors.[18] Structure-activity relationship studies have shown that introducing specific substituents into the P-loop-targeting region and optimizing lipophilic interactions in the ribose pocket are key strategies to enhance both potency and selectivity for JAK1 over other JAK family members.[17][18]
| Compound Type | Target | IC50 (JAK1) | Selectivity (vs. JAK2) | Reference |
| Pyrazolopyridone | JAK1 | Low nM | High (>20-fold) | [18] |
| Pyrrolopyrimidine | JAK1 | Low nM | 10- to 20-fold | [17] |
| Tofacitinib (Pan-JAK) | JAK1/2/3 | Low nM | Low | [16] |
Targeting p38 MAPK for Anti-Inflammatory Applications
4.3.1. The p38 MAPK Pathway The p38 mitogen-activated protein kinase (MAPK) is a serine/threonine kinase that plays a critical role in cellular responses to inflammatory stimuli.[19] It regulates the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β. As such, inhibitors of p38 MAPK have been pursued as treatments for chronic inflammatory diseases.
4.3.2. Development and SAR of Pyrazolopyridine p38 Inhibitors Pyrazolopyridine derivatives have been developed as potent p38α MAPK inhibitors.[20] Docking studies reveal a binding mode comparable to other known p38 inhibitors, where the core interacts with the hinge region.[20] SAR studies on a series of N-pyrazole, N'-aryl ureas demonstrated that these inhibitors bind to and stabilize an inactive "DFG-out" conformation of the kinase, which is incompatible with ATP binding.[21] Modifications that enhance interactions with this allosteric pocket, in addition to the hinge binding, have led to clinical candidates.
| Compound Series | Target | IC50 | Reference |
| Pyrazolo[3,4-b]pyridines | p38α MAPK | 0.13 - 0.64 µM | [20] |
| Pyrazole Urea-Based | p38 MAP Kinase | Low nM | [21] |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol provides a framework for determining the IC50 value of a pyrazolopyridine inhibitor against a target kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody binds the phosphorylated peptide, and Streptavidin-XL665 binds the biotin tag. When both are bound, they are brought into close proximity, allowing for a FRET signal to be generated upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyridine inhibitor in DMSO, typically starting from 10 mM. Further dilute in the assay buffer to achieve the desired final concentrations.
-
Reaction Mixture: In a 384-well low-volume plate, add the following in order:
-
Pyrazolopyridine inhibitor or DMSO (vehicle control).
-
Recombinant kinase enzyme at a predetermined concentration (e.g., 1-5 nM).
-
A mixture of the biotinylated substrate peptide and ATP at or near its Km concentration.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and Streptavidin-XL665.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the emission ratio and plot it against the inhibitor concentration.
-
Analysis: Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Target Engagement via Western Blot
This protocol assesses whether the inhibitor can engage and block the kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
-
Principle: Cells are treated with a stimulant (e.g., a cytokine for the JAK-STAT pathway) to activate the target kinase. In the presence of an effective inhibitor, the phosphorylation of the kinase's direct downstream substrate (e.g., STAT3 for JAK1) will be reduced. This change is quantified by Western Blot using a phospho-specific antibody.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 for p38 MAPK studies or specific immune cells for JAK studies) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-24 hours prior to the experiment.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the pyrazolopyridine inhibitor (or DMSO vehicle) for 1-2 hours.
-
Stimulation: Add a specific agonist (e.g., IL-6 to activate JAK/STAT, or LPS to activate p38 MAPK) and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total-STAT3) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Conclusion and Future Outlook
The pyrazolopyridine scaffold has unequivocally proven its value in modern medicinal chemistry, serving as the foundation for a growing number of clinically successful kinase inhibitors. Its ability to effectively mimic ATP binding provides a robust starting point for developing highly potent drugs. The future of pyrazolopyridine inhibitor research will likely focus on several key areas: achieving even greater selectivity among closely related kinases to improve safety profiles, designing next-generation inhibitors that can overcome acquired resistance mutations, and applying the scaffold to novel and challenging kinase targets. As our understanding of kinase biology continues to expand, the versatility and proven track record of pyrazolopyridines ensure they will remain a cornerstone of targeted therapy development for years to come.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 11. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of the ethynyl group on pyrazolopyridine
An In-depth Technical Guide to the Reactivity of the Ethynyl Group on the Pyrazolopyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, making it a focal point in medicinal chemistry.[2] When functionalized with an ethynyl group, the pyrazolopyridine core is transformed into a highly versatile building block. The carbon-carbon triple bond of the ethynyl group serves as a reactive handle for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures and the exploration of novel chemical space. This guide provides a detailed exploration of the key reactivity profiles of the ethynyl group on the pyrazolopyridine scaffold, with a focus on its application in drug discovery and materials science. We will delve into the mechanisms and experimental considerations for palladium-catalyzed cross-coupling, cycloaddition, and addition reactions, offering field-proven insights for laboratory application.
Introduction: The Strategic Value of Ethynyl Pyrazolopyridines
Pyrazolopyridines are bicyclic heterocyclic compounds that fuse a pyrazole ring with a pyridine ring.[3] This fusion results in a scaffold that is a bioisostere of purine, leading to a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and anxiolytic drugs.[2][4][5] The ability to modify the substitution pattern on the pyrazolopyridine core is crucial for fine-tuning its pharmacological properties.[3]
The introduction of an ethynyl (–C≡CH) group onto this scaffold is a key strategic decision in synthetic chemistry. The alkyne's unique geometry and electronic properties make it a powerful tool for molecular construction. It is not merely a passive linker but an active participant in a variety of powerful and reliable chemical reactions. This guide will focus on the principal transformations that leverage the reactivity of this group.
References
- 1. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Scilit [scilit.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine represents a promising scaffold in medicinal chemistry, belonging to the pyrazolopyridine class of compounds known for a wide range of biological activities.[1] As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. Moving beyond a simple data sheet, this document serves as a strategic manual, outlining predictive methods, detailed experimental protocols, and the underlying scientific rationale for each step. It is designed to empower researchers to generate robust and reliable data packages essential for advancing new drug candidates.
Physicochemical Characterization of the Core Moiety
A foundational step in the evaluation of any new chemical entity is the confirmation of its identity and the prediction of its basic physicochemical properties. These initial data points are crucial for designing subsequent, more complex experiments.
1.1. Molecular Identity
-
Chemical Name: this compound
-
Molecular Formula: C₈H₅N₃
-
Molecular Weight: 143.15 g/mol
-
CAS Number: 1374652-56-8
The structural identity and purity of the compound should be unequivocally confirmed using standard analytical techniques before commencing any solubility or stability studies. Mass spectrometry (MS) is used to confirm the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.[2][3][4][5][6][7][8][9][10][11]
1.2. In Silico Prediction of Physicochemical Properties
In the absence of empirical data for a novel compound, computational tools provide valuable initial estimates of key properties.[12][13][14] These predictions guide solvent selection, inform the design of analytical methods, and help anticipate potential challenges. Various software packages are available for these predictions.[15][16]
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol-Water Partition Coefficient) | [Predicted Value] | Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Aqueous Solubility (logS) | [Predicted Value] | A critical determinant of bioavailability and formulate-ability. Poor aqueous solubility can be a major hurdle in drug development.[17] |
| pKa | [Predicted Value] | Predicts the ionization state of the molecule at different pH values, which significantly impacts solubility and biological interactions. |
Note: The table above is a template. Actual values would be generated using computational chemistry software.
Comprehensive Solubility Profiling
Solubility is a critical attribute that influences a compound's behavior in both in vitro assays and in vivo systems.[18][19] A multi-faceted approach, combining high-throughput kinetic assays with definitive thermodynamic measurements, is essential for a complete understanding.
2.1. Causality Behind Solubility Measurement Choices
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, typically when a concentrated DMSO stock is diluted into an aqueous buffer. It is a high-throughput method ideal for early-stage discovery to quickly rank compounds.[20][21][22] However, it can overestimate the true solubility as it may not account for the energy barrier of breaking down the crystal lattice.
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of a compound when excess solid is allowed to equilibrate with a solvent over an extended period.[19][23][24][25] This data is crucial for pre-formulation and late-stage development.
2.2. Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the comprehensive assessment of solubility.
Caption: Experimental workflow for solubility determination.
2.3. Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Setup: In a 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[26]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.[18]
2.4. Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., 2.0, 5.0, 7.4) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[25]
-
Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved solids.
-
Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The concentration measured is the thermodynamic solubility at that specific pH.
2.5. Data Presentation: Solubility Profile
| Solvent/Buffer System | pH | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | Kinetic | [Value] | [Value] |
| Phosphate-Buffered Saline | 7.4 | Thermodynamic | [Value] | [Value] |
| Acetate Buffer | 5.0 | Thermodynamic | [Value] | [Value] |
| HCl Buffer | 2.0 | Thermodynamic | [Value] | [Value] |
| Simulated Gastric Fluid (SGF) | 1.2 | Thermodynamic | [Value] | [Value] |
| Simulated Intestinal Fluid (SIF) | 6.8 | Thermodynamic | [Value] | [Value] |
Intrinsic Stability and Degradation Pathway Analysis
Understanding the chemical stability of a drug candidate is a non-negotiable aspect of development. Forced degradation (or stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[27][28][29][30][31] These studies are mandated by regulatory bodies like the ICH.[32][33][34]
3.1. Logical Framework for Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that analytical methods are capable of detecting and resolving impurities from the parent compound.
Caption: Workflow for forced degradation studies.
3.2. Protocol: Hydrolytic Stability
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples at each time point to halt the degradation reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and the formation of any degradation products.[35]
3.3. Protocol: Oxidative Stability
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Store the solution at room temperature, protected from light. Monitor the reaction over time (e.g., up to 24 hours).
-
Analysis: Analyze samples by HPLC-UV to quantify the degradation. The pyrazole ring, while generally stable, can be susceptible to oxidation under certain conditions.[36][37]
3.4. Protocol: Photostability
-
Standard: Follow the guidelines outlined in ICH Q1B.[38][39][40][41][42]
-
Sample Preparation: Expose the solid compound and a solution of the compound to a calibrated light source. Prepare "dark" controls by wrapping identical samples in aluminum foil.
-
Exposure: Irradiate the samples with a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Compare the irradiated samples to the dark controls using HPLC-UV to assess the extent of photodegradation.
3.5. Data Presentation: Stability Summary
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | [Value] | [Value] |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60°C | [Value] | [Value] |
| Neutral Hydrolysis | Water | 24 h | 60°C | [Value] | [Value] |
| Oxidation | 3% H₂O₂ | 24 h | RT | [Value] | [Value] |
| Thermal (Solid) | - | 7 days | 80°C | [Value] | [Value] |
| Photolytic (Solid) | ICH Q1B | [As per guideline] | Controlled | [Value] | [Value] |
| Photolytic (Solution) | ICH Q1B | [As per guideline] | Controlled | [Value] | [Value] |
Conclusion
The comprehensive characterization of solubility and stability is a cornerstone of modern drug development. For a novel molecule such as this compound, a systematic and scientifically rigorous approach is essential. This guide provides the strategic framework and detailed methodologies for such an investigation. By integrating predictive computational modeling with robust experimental protocols for kinetic and thermodynamic solubility, and by adhering to ICH guidelines for forced degradation studies, researchers can build a self-validating data package. This not only de-risks the compound for further development but also provides critical insights into its behavior, guiding formulation strategies and ensuring the integrity of future preclinical and clinical studies.
References
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 3. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 5. scribd.com [scribd.com]
- 6. jchps.com [jchps.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. youtube.com [youtube.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 14. youtube.com [youtube.com]
- 15. revvitysignals.com [revvitysignals.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 24. researchgate.net [researchgate.net]
- 25. evotec.com [evotec.com]
- 26. enamine.net [enamine.net]
- 27. researchgate.net [researchgate.net]
- 28. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. acdlabs.com [acdlabs.com]
- 30. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 31. biopharminternational.com [biopharminternational.com]
- 32. database.ich.org [database.ich.org]
- 33. Ich guideline for stability testing | PPTX [slideshare.net]
- 34. insider.thefdagroup.com [insider.thefdagroup.com]
- 35. mdpi.com [mdpi.com]
- 36. Addressing Oxidative Degradation in API Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 37. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 39. m.youtube.com [m.youtube.com]
- 40. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 41. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 42. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazolo[4,3-b]pyridines
Abstract
The pyrazolo[4,3-b]pyridine core, a fused heterocyclic system, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines has positioned it as a privileged scaffold in the design of a multitude of therapeutic agents, most notably kinase inhibitors for oncology. This guide provides a comprehensive exploration of the discovery and historical development of pyrazolo[4,3-b]pyridines, tracing their journey from early synthetic explorations to their current status as a validated and highly sought-after pharmacophore. We will delve into the evolution of synthetic strategies, the rationale behind their selection as a bioisosteric replacement for purines, and the ever-expanding landscape of their biological applications, supported by detailed protocols and quantitative data.
Genesis of a Scaffold: Early Explorations and Synthetic Foundations
While the precise first synthesis of the unsubstituted pyrazolo[4,3-b]pyridine ring system is not prominently documented in readily accessible modern literature, the broader class of pyrazolopyridines began to appear in the chemical literature in the early 20th century. For instance, the isomeric 1H-pyrazolo[3,4-b]pyridine was first reported in 1908. These early explorations into fused nitrogen-containing heterocycles laid the groundwork for the eventual synthesis and investigation of all possible pyrazolopyridine isomers.
The synthetic approaches to the pyrazolo[4,3-b]pyridine core have historically been dominated by two primary retrosynthetic disconnections, a paradigm that continues to inform synthetic design today.
Strategy A: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole
This classical and enduring strategy involves the construction of the pyridine ring onto an existing, appropriately substituted pyrazole. The key challenge lies in the regioselective formation of the pyridine ring to yield the desired [4,3-b] isomer. Early methods often relied on the condensation of 4-aminopyrazole derivatives with various 1,3-dicarbonyl compounds or their equivalents.
A significant advancement in this approach involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes (often in their N-protected forms) with reagents that provide the remaining atoms of the pyridine ring.[1] The inherent instability of these aldehyde precursors, however, has driven the development of more robust methods.
Diagram 1: Retrosynthetic Analysis of Pyrazolo[4,3-b]pyridine
Caption: Major retrosynthetic strategies for pyrazolo[4,3-b]pyridine synthesis.
Strategy B: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine
Conversely, the construction of the pyrazole ring onto a functionalized pyridine core offers an alternative and powerful synthetic route. This approach often commences with a substituted pyridine, such as a 2-chloro-3-nitropyridine, which provides the necessary electrophilic sites for the subsequent annulation of the pyrazole ring. While historically less common, modern organic chemistry has embraced this strategy, particularly with the advent of sophisticated cross-coupling methodologies.
A notable modern example involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.[1][2][3] This method offers operational simplicity and the ability to introduce a diverse array of substituents.
The Rise of a Privileged Scaffold: Bioisosterism and the Pursuit of Kinase Inhibition
The trajectory of pyrazolo[4,3-b]pyridines shifted dramatically with the recognition of their potential as bioisosteres of purines. The purine scaffold is a ubiquitous motif in biology, forming the core of nucleobases, signaling molecules like ATP and GTP, and cofactors. Consequently, enzymes that interact with purines, particularly kinases, have become major targets for drug discovery.
The pyrazolo[4,3-b]pyridine ring system mimics the key hydrogen bonding features of the purine core, allowing it to effectively compete for the ATP-binding site of many kinases. This realization propelled the scaffold to the forefront of medicinal chemistry research, particularly in the development of targeted cancer therapies.
Diagram 2: Bioisosteric Relationship between Purine and Pyrazolo[4,3-b]pyridine
Caption: Structural analogy and bioisosteric relationship.
Evolution of Synthetic Methodologies: From Classical to Contemporary
The demand for structurally diverse pyrazolo[4,3-b]pyridines for structure-activity relationship (SAR) studies has spurred significant innovation in their synthesis.
Classical Approaches: Strengths and Limitations
Early syntheses, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, and a lack of regiocontrol. The reliance on simple condensation reactions limited the accessible chemical space and made the introduction of diverse functional groups challenging.
Modern Synthetic Protocols: Efficiency and Diversity
Contemporary synthetic chemistry has brought forth a new era of efficiency and versatility in pyrazolo[4,3-b]pyridine synthesis. Key advancements include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The use of reactions like Suzuki, Buchwald-Hartwig, and Sonogashira has revolutionized the functionalization of the pyrazolo[4,3-b]pyridine core, allowing for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl substituents with high precision and yield.
-
One-Pot and Tandem Reactions: Modern methodologies often combine multiple synthetic steps into a single operation, reducing waste, saving time, and improving overall efficiency. For example, a one-pot procedure combining azo-coupling, deacylation, and pyrazole ring annulation has been developed.[2][3]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and product purity.
Table 1: Comparison of Classical and Modern Synthetic Approaches
| Feature | Classical Approaches | Modern Approaches |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Generally milder |
| Regiocontrol | Can be problematic, leading to isomeric mixtures | Often highly regioselective |
| Substrate Scope | Limited | Broad, allowing for diverse functionalization |
| Efficiency | Lower yields, multi-step procedures | Higher yields, one-pot and tandem reactions |
Therapeutic Landscape: A Multitude of Applications
The versatility of the pyrazolo[4,3-b]pyridine scaffold has led to its exploration in a wide range of therapeutic areas.
Oncology: A Kinase Inhibitor Powerhouse
The most significant impact of pyrazolo[4,3-b]pyridines has been in the field of oncology. Numerous derivatives have been developed as potent and selective inhibitors of various kinases implicated in cancer progression.
Table 2: Selected Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors
| Kinase Target | Example Compound | Indication |
| c-Met | Glumetinib | Various Cancers |
| CDK8 | Not specified | Colorectal Cancer, Melanoma |
| Interleukin-2 inducible T-cell kinase (ITK) | Not specified | T-cell malignancies |
Beyond Cancer: Expanding Therapeutic Horizons
The biological activities of pyrazolo[4,3-b]pyridines extend beyond kinase inhibition in cancer. Researchers have investigated their potential as:
-
Antiviral Agents: Derivatives have shown activity against a range of viruses, including HIV-1, by targeting viral enzymes like reverse transcriptase.
-
Neuroprotective Agents: Certain compounds have demonstrated potential in models of neurodegenerative diseases.
-
Anti-inflammatory Agents: The scaffold has been explored for its ability to modulate inflammatory pathways.
-
Central Nervous System (CNS) Agents: The positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), VU0418506, is a notable example of a pyrazolo[4,3-b]pyridine with potential in treating neurological disorders.[2][3]
Experimental Protocols: A Practical Guide
To provide a practical context, a representative modern synthetic protocol for a pyrazolo[4,3-b]pyridine derivative is outlined below.
One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This procedure exemplifies a modern, efficient approach starting from a substituted pyridine.[1][2][3]
Diagram 3: Experimental Workflow for One-Pot Synthesis
Caption: Workflow for a modern one-pot synthesis of pyrazolo[4,3-b]pyridines.
Step-by-Step Methodology:
-
Synthesis of Pyridinyl Keto Ester: To a solution of the corresponding 2-chloro-3-nitropyridine in a suitable solvent (e.g., DMF), sodium hydride is added, followed by the dropwise addition of ethyl acetoacetate. The reaction is stirred at room temperature until completion.
-
Japp-Klingemann Reaction: The resulting pyridinyl keto ester is then treated with an arenediazonium tosylate in the presence of a base such as pyridine. This step forms the key azo-intermediate.
-
Cyclization: Finally, a stronger base (e.g., DBU) is added to promote the intramolecular cyclization, yielding the desired 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. The product can then be isolated and purified using standard techniques such as crystallization or column chromatography.
Representative Yields: This one-pot procedure has been reported to provide good to excellent yields, often in the range of 70-90%, depending on the specific substrates used.[2][3]
Future Perspectives and Conclusion
The journey of the pyrazolo[4,3-b]pyridine scaffold is a testament to the power of scaffold hopping and bioisosteric replacement in drug discovery. From its origins as a heterocyclic curiosity, it has evolved into a validated and highly valuable core for the development of targeted therapies. The continued refinement of synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex libraries of pyrazolo[4,3-b]pyridine derivatives. As our understanding of the molecular drivers of disease deepens, we can anticipate that this remarkable scaffold will continue to play a pivotal role in the discovery of new medicines for a wide range of human ailments. The historical development of pyrazolo[4,3-b]pyridines serves as a compelling case study in the synergy between synthetic organic chemistry and medicinal chemistry, a partnership that will continue to drive innovation in the pharmaceutical sciences for years to come.
References
Methodological & Application
Application Notes & Protocols: Sonogashira Coupling of 5-Halo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of C-5 Alkynylation
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. As a bioisostere of indole and purine, this core is present in a multitude of compounds targeting critical biological pathways, including kinase inhibition for oncology and antiviral therapies. The functionalization at the C-5 position is of particular strategic importance, as it allows for the introduction of diverse molecular fragments that can modulate potency, selectivity, and pharmacokinetic properties.
Among the array of cross-coupling reactions, the Sonogashira coupling stands out as a powerful and reliable method for forming a C(sp²)-C(sp) bond, directly installing an alkyne moiety onto the pyrazolopyridine core.[1][2][3] This transformation is highly valued for its mild reaction conditions, tolerance of various functional groups, and the versatility of the resulting alkynyl group, which serves as a linchpin for further chemical elaboration. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully implementing the Sonogashira coupling on 5-halo-1H-pyrazolo[4,3-b]pyridine substrates.
Reaction Deep Dive: Mechanism and Critical Parameters
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][4]
The Dual Catalytic Cycle
-
Palladium Cycle (The Workhorse):
-
Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species, often denoted as Pd(0)L₂.[4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (C-X) of the 5-halo-1H-pyrazolo[4,3-b]pyridine. This is generally the rate-limiting step, and its efficiency is highly dependent on the halide's identity (I > Br >> Cl).[1]
-
Transmetalation: The resulting Pd(II) complex reacts with a copper(I) acetylide intermediate, which is formed in the copper cycle. This step transfers the alkyne group from copper to palladium.[1]
-
Reductive Elimination: The di-organopalladium(II) complex then undergoes reductive elimination to form the final C-C bond of the desired 5-alkynyl-1H-pyrazolo[4,3-b]pyridine product and regenerates the active Pd(0) catalyst.[4]
-
-
Copper Cycle (The Activator):
-
Alkyne Activation: A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base (e.g., triethylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a highly reactive copper(I) acetylide species.[2] This species is crucial for the transmetalation step with the palladium center.
-
While effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), forming a diyne byproduct.[2] This has led to the development of "copper-free" Sonogashira protocols, which often require more specialized ligands or different reaction conditions to facilitate direct transmetalation to the palladium center.[2][3]
Diagram 1: The Catalytic Cycle of the Sonogashira Coupling
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Design & Optimization
The success of the Sonogashira coupling on the 5-halo-1H-pyrazolo[4,3-b]pyridine core hinges on the judicious selection of several key parameters.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Halide (at C-5) | Iodo > Bromo >> Chloro | The reactivity order follows the bond dissociation energy of the Carbon-Halogen bond.[1] 5-Iodo derivatives are highly reactive and often couple at room temperature or with mild heating.[1] 5-Bromo derivatives are more challenging, typically requiring higher temperatures, longer reaction times, and potentially more sophisticated catalyst systems. 5-Chloro substrates are generally unreactive under standard conditions. |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the most common and reliable workhorse catalysts.[1][4] PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ. Pd(PPh₃)₄ is a Pd(0) catalyst but is more sensitive to air and moisture. For difficult couplings (e.g., with bromo-substrates), more advanced catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may offer improved performance.[4] |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the standard and most effective co-catalyst for activating the terminal alkyne.[5] It is typically used in catalytic amounts (1-10 mol%). The purity of CuI is critical; old or discolored (green/brown) batches should be purified or replaced to avoid diminished reactivity. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | The base serves two critical functions: it deprotonates the alkyne and scavenges the HX acid formed during the reaction.[6] Et₃N often serves as both the base and a co-solvent. DIPEA is a bulkier, non-nucleophilic base that can be advantageous in preventing side reactions with sensitive substrates. |
| Solvent | DMF, THF, Acetonitrile, Dioxane | The choice of solvent depends on the solubility of the substrates and the required reaction temperature. DMF is a polar aprotic solvent that is excellent for solubilizing a wide range of reactants and can be heated to higher temperatures.[7] THF is a good choice for reactions run at or near room temperature.[8] Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to prevent oxidation of the Pd(0) catalyst.[5] |
Detailed Experimental Protocols
Safety First: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Standard Coupling of 5-Iodo-1H-pyrazolo[4,3-b]pyridine
This protocol is optimized for a highly reactive iodo-substrate, allowing for mild reaction conditions.
Materials:
-
5-Iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv, 5 mol%)
-
Copper(I) Iodide [CuI] (0.05 equiv, 5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (to make a ~0.1 M solution based on the iodo-substrate) followed by triethylamine (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.[7] Reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-alkynyl-1H-pyrazolo[4,3-b]pyridine.
Protocol 2: Optimized Coupling for 5-Bromo-1H-pyrazolo[4,3-b]pyridine
This protocol is designed for the less reactive bromo-substrate, requiring more forcing conditions.
Materials:
-
5-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 equiv, 10 mol%)
-
Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), Pd(PPh₃)₄ (0.10 equiv), and CuI (0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent & Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed dioxane (to make a ~0.1 M solution) followed by DIPEA (4.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer, often requiring 12-24 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Diagram 2: General Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure the reaction is run under strict inert conditions. Use fresh, high-purity catalysts. For Pd(II) precatalysts, ensure reducing conditions are present (amine base often suffices). |
| 2. Insufficient Temperature | For bromo-substrates, room temperature is often insufficient. Gradually increase the temperature to 80-100 °C. | |
| 3. Poor Quality Reagents | Use anhydrous, degassed solvents. Ensure the base is pure and dry. | |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| 2. High Copper Concentration | Reduce the amount of CuI to 1-2 mol%. Consider a copper-free protocol if the problem persists. | |
| Dehalogenation of Starting Material | 1. Catalyst Decomposition | This side reaction can occur at high temperatures. Try lowering the temperature and extending the reaction time. |
| 2. Impurities in Base/Solvent | Ensure high-purity reagents are used. |
Conclusion
The Sonogashira coupling is an indispensable tool for the C-5 functionalization of the 1H-pyrazolo[4,3-b]pyridine nucleus. By understanding the underlying mechanism and carefully selecting the halide, catalyst, and reaction conditions, researchers can efficiently synthesize a diverse library of 5-alkynyl derivatives. The protocols provided herein offer robust starting points for both highly reactive iodo-substrates and more challenging bromo-substrates, enabling the rapid advancement of drug discovery programs built around this critical heterocyclic core.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Click Chemistry with 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine in click chemistry reactions. The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in modern pharmacology, recognized for its role in potent kinase inhibitors and other therapeutic agents.[1][2] The terminal alkyne functionality of this compound makes it an ideal building block for molecular assembly via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This document offers detailed, field-proven protocols, explains the causality behind critical experimental parameters, and provides a thorough troubleshooting guide to empower researchers to successfully incorporate this versatile heterocycle into their synthetic workflows, from small-molecule library synthesis to complex bioconjugation.
Introduction: The Strategic Value of this compound
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine core, a heterocyclic system of significant interest due to its prevalence in a wide array of biologically active compounds.[4][5] Specifically, the [4,3-b] isomer has been identified as a key pharmacophore in the development of targeted therapeutics, including inhibitors for enzymes like Poly (ADP-ribose) polymerase (PARP) and Anaplastic Lymphoma Kinase (ALK).[3]
The strategic installation of a terminal alkyne at the C5 position transforms this potent scaffold into a versatile handle for "click chemistry." First conceptualized by K. B. Sharpless, click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, forming stable products with minimal byproducts.[6] This approach has revolutionized drug discovery, chemical biology, and materials science by enabling the rapid and reliable construction of complex molecular architectures.
This guide focuses on the two most prominent forms of alkyne-azide click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The gold standard for forming 1,4-disubstituted 1,2,3-triazoles. It offers an enormous rate acceleration compared to the uncatalyzed thermal reaction and proceeds under mild, often aqueous, conditions.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that relies on the high intrinsic reactivity of a strained cyclooctyne. Its bioorthogonality makes it indispensable for applications in living systems where copper toxicity is a concern.[9][10]
By mastering the protocols herein, researchers can leverage the unique biological relevance of the pyrazolo[4,3-b]pyridine core with the synthetic efficiency of click chemistry.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to experimental success.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
using 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine in kinase inhibitor synthesis
Application Notes & Protocols
Topic: The Strategic Application of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine in the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocycle in medicinal chemistry, recognized for its role as a bioisostere of purine and its ability to form key hydrogen bond interactions within the ATP-binding site of various protein kinases.[1][2] The introduction of a 5-ethynyl group to this core structure creates a versatile and powerful building block, This compound . The terminal alkyne functionality serves as a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the development of potent and selective kinase inhibitors.[3] These application notes provide a comprehensive guide for researchers, detailing the strategic advantages of this intermediate, robust synthetic protocols for its use, and insights into the structure-activity relationships (SAR) of its derivatives.
The Pyrazolo[4,3-b]pyridine Core: A Foundation for Kinase Selectivity
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, making them critical targets in oncology, immunology, and neurodegenerative diseases. The development of selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The pyrazolo[4,3-b]pyridine scaffold is particularly adept at targeting the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
The nitrogen atoms of the pyrazolopyridine core act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine base of ATP. This foundational binding anchors the inhibitor, allowing modifications at other positions to confer selectivity and potency. For instance, in studies on related pyrazolopyridine scaffolds, the N1-H of the pyrazole ring was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain, as its methylation led to a complete loss of activity.[4]
The Role of the 5-Ethynyl Group: A Gateway to Potency and Novel Interactions
The 5-ethynyl substituent is not merely a synthetic handle; it provides distinct strategic advantages:
-
Vectorial Exploration: The rigid, linear geometry of the alkyne allows for the precise projection of substituents into specific pockets of the ATP-binding site. This is critical for exploiting subtle differences between kinase active sites to achieve selectivity.
-
Access to the Solvent Front: The ethynyl linker can extend larger moieties out towards the solvent-exposed region of the active site, enabling the optimization of pharmacokinetic properties.
-
Potential for Covalent Inhibition: While primarily used for non-covalent inhibitors, terminal alkynes can be strategically positioned to engage with nearby nucleophilic residues (e.g., cysteine) to form covalent bonds, leading to irreversible inhibition and prolonged duration of action.
Synthetic Strategy: Sonogashira Cross-Coupling
The most prevalent and effective method for functionalizing this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the terminal alkyne and an aryl or vinyl halide/triflate, providing a robust and high-yielding route to a diverse library of inhibitors.[5][6][7]
Mechanism and Key Parameters
The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[5]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X).
-
Copper Cycle: Copper(I) acetylide is formed by the reaction of the terminal alkyne with the Cu(I) salt in the presence of a base. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.
Successful coupling depends on the careful optimization of several parameters:
-
Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[5]
-
Copper(I) Co-catalyst: CuI is the standard choice. Copper-free Sonogashira protocols exist but may require different conditions.[5][7]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX produced and facilitate the formation of the copper acetylide.[6]
-
Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or dioxane are typically used.
General Experimental Workflow
The following diagram illustrates the typical workflow for synthesizing a kinase inhibitor using this building block.
Caption: General workflow for kinase inhibitor synthesis.
Protocol: Synthesis of a Model Inhibitor via Sonogashira Coupling
This protocol describes a representative synthesis of a 3-((1H-pyrazolo[4,3-b]pyridin-5-yl)ethynyl)-5-bromoaniline derivative, a scaffold relevant to various kinase targets.
Disclaimer: This protocol is for research purposes only and must be performed by qualified personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents:
-
This compound (MW: 143.15 g/mol )[3]
-
3,5-Dibromoaniline
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Dichloromethane, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere
-
Schlenk line or balloon with an inert gas (Argon or Nitrogen)
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, 50 mL round-bottom flask, add 3,5-dibromoaniline (1.2 eq.), this compound (1.0 eq.), CuI (0.1 eq.), and PdCl₂(PPh₃)₂ (0.05 eq.).
-
Rationale: Using a slight excess of the aryl halide can help drive the reaction to completion. The catalyst loadings are typical for Sonogashira couplings, minimizing cost while ensuring efficient conversion.[8]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.
-
-
Solvent and Base Addition:
-
Using a syringe, add anhydrous DMF (to achieve ~0.1 M concentration of the limiting reagent) followed by anhydrous TEA (3.0 eq.).
-
Rationale: DMF is an excellent polar aprotic solvent for dissolving the reagents. TEA acts as the base and also serves as a co-solvent.[6]
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-16 hours.
-
Rationale: Room temperature conditions are often sufficient, preserving sensitive functional groups.[6] If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic impurities) and brine (to remove water).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the product.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the aryl halide component coupled to this compound allows for the exploration of SAR. The table below presents hypothetical data based on common trends observed in kinase inhibitor development to illustrate this principle.[4][9]
| Compound ID | R Group on Aryl Ring | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Notes |
| 1a | -H | 250 | 1500 | Baseline activity. |
| 1b | 3,5-dichloro | 25 | 800 | Addition of chlorine atoms improves potency, likely through hydrophobic interactions.[9] |
| 1c | 3,5-dimethoxy | 15 | 350 | Methoxy groups can act as H-bond acceptors and improve potency and selectivity.[9] |
| 1d | 3-methoxy-5-(morpholinomethyl) | 8 | 50 | Addition of a solubilizing group can improve both potency and pharmacokinetic properties. |
SAR Logic Diagram
This diagram illustrates how different substitutions on the pyrazolopyridine core influence kinase binding.
Caption: Key interaction zones for pyrazolopyridine inhibitors.
Safety and Handling
-
This compound: Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including gloves, lab coat, and safety glasses.[10]
-
Solvents: DMF is a reproductive toxin. Pyridine-based compounds can be toxic.[11] Handle with extreme care under a fume hood.
-
Catalysts: Palladium compounds are heavy metals and should be handled with care.
-
Reactions: Sonogashira reactions should be conducted under an inert atmosphere. Although not highly energetic, proper precautions for running chemical reactions should always be followed.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
Application Notes and Protocols for the Derivatization of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine for SAR Studies
Introduction: The Privileged Scaffold of Pyrazolo[4,3-b]pyridine in Kinase Inhibition
The 1H-pyrazolo[4,3-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the domain of kinase inhibitor discovery. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Consequently, the pyrazolo[4,3-b]pyridine scaffold has been extensively explored in the development of targeted anti-cancer therapies.[1] Structure-Activity Relationship (SAR) studies are crucial in optimizing the potency and selectivity of these inhibitors. The introduction of an ethynyl group at the C5 position of the pyrazolo[4,3-b]pyridine core provides a versatile handle for a variety of derivatization reactions, enabling the systematic exploration of the chemical space around the scaffold to enhance biological activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine for SAR studies. We will detail robust protocols for the synthesis of the key ethynyl intermediate and its subsequent derivatization via Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from a halogenated precursor. Bromination at the C5 position provides a suitable substrate for the subsequent introduction of the ethynyl group via a Sonogashira coupling reaction.
Part 1: Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
The bromination of the 1H-pyrazolo[4,3-b]pyridine core can be accomplished through several methods. One common approach involves the diazotization of an amino-substituted pyridine precursor followed by a Sandmeyer-type reaction. Alternatively, direct bromination of the pyrazolopyridine ring can be achieved, although regioselectivity can be a challenge. A reliable method for the synthesis of the related 5-bromo-1H-pyrazolo[3,4-b]pyridine involves the reaction of 2-fluoro-5-bromopyridine-3-carbaldehyde with hydrazine.[2] A similar strategy can be adapted for the [4,3-b] isomer. For the purpose of this protocol, we will outline a general procedure starting from a suitable aminopyridine precursor.
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
-
Reaction Scheme:
-
Step 1: Diazotization of 2-amino-5-bromopyridine derivative.
-
Step 2: Cyclization to form the pyrazolo[4,3-b]pyridine ring.
-
-
Materials:
-
Appropriate 2-amino-5-bromopyridine precursor
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Suitable solvent (e.g., acetonitrile, water)
-
-
Procedure:
-
Dissolve the 2-amino-5-bromopyridine precursor in a suitable acidic medium (e.g., aqueous HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Sonogashira Coupling to Introduce the Ethynyl Group
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] In this step, 5-bromo-1H-pyrazolo[4,3-b]pyridine is coupled with a protected acetylene, such as trimethylsilylacetylene (TMSA), to prevent self-coupling of the terminal alkyne. The trimethylsilyl (TMS) protecting group can then be easily removed under mild conditions.
Protocol 2: Synthesis of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine
-
Reaction Scheme:
-
5-Bromo-1H-pyrazolo[4,3-b]pyridine + Trimethylsilylacetylene --(Pd catalyst, Cu(I) cocatalyst, base)--> 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine
-
-
Materials:
-
5-Bromo-1H-pyrazolo[4,3-b]pyridine
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
-
Procedure:
-
To a dried Schlenk flask, add 5-bromo-1H-pyrazolo[4,3-b]pyridine, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the base.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 3: Deprotection to Yield this compound
The final step in the synthesis of the key intermediate is the removal of the TMS protecting group. This is typically achieved under mild basic or fluoride-mediated conditions.[4][5]
Protocol 3: Synthesis of this compound
-
Reaction Scheme:
-
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine --(deprotecting agent)--> this compound
-
-
Materials:
-
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine
-
Deprotecting agent (e.g., potassium carbonate in methanol, tetrabutylammonium fluoride (TBAF) in THF)
-
Solvent (e.g., methanol, THF)
-
-
Procedure (using K₂CO₃/MeOH):
-
Dissolve 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Derivatization Strategies for SAR Studies
The terminal alkyne of this compound is a versatile functional group that can be readily derivatized using a variety of reactions. Here, we focus on two of the most powerful and widely used methods in drug discovery: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strategy 1: Sonogashira Coupling for Aryl and Heteroaryl Analogs
The Sonogashira coupling can be employed again to couple the terminal alkyne of our key intermediate with a diverse range of aryl and heteroaryl halides. This allows for the exploration of various substituents at the terminus of the ethynyl linker, which can probe interactions with different regions of the kinase active site.
Protocol 4: Derivatization via Sonogashira Coupling
-
Reaction Scheme:
-
This compound + Aryl/Heteroaryl-Halide --(Pd catalyst, Cu(I) cocatalyst, base)--> Derivatized Product
-
-
Materials:
-
This compound
-
Aryl or heteroaryl halide (iodides and bromides are most reactive)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., TEA, DIPEA)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
Follow the general procedure outlined in Protocol 2, substituting trimethylsilylacetylene with the desired aryl or heteroaryl halide.
-
The reaction conditions (temperature, time, catalyst loading) may need to be optimized for each specific substrate.
-
Purification is typically achieved by column chromatography.
-
Table 1: Representative Sonogashira Coupling Conditions
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 | 85 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 80 | 78 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 50 | 92 |
| 4 | 2-Bromothiophene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 75 | 81 |
Strategy 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Analogs
"Click chemistry," specifically the CuAAC reaction, is a highly efficient and bioorthogonal reaction that joins an alkyne and an azide to form a stable 1,2,3-triazole ring.[6][7] This reaction is exceptionally reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the rapid generation of compound libraries for SAR studies.[8] The resulting triazole ring is not just a linker; it can participate in hydrogen bonding and other interactions within the protein active site, often leading to improved potency and pharmacokinetic properties.
Protocol 5: Derivatization via CuAAC (Click Chemistry)
-
Reaction Scheme:
-
This compound + R-N₃ --(Cu(I) catalyst)--> 1,4-Disubstituted Triazole Product
-
-
Materials:
-
This compound
-
A diverse library of functionalized azides (R-N₃)
-
Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent)
-
Reducing agent (if using CuSO₄, e.g., sodium ascorbate)
-
Ligand (optional, but recommended for biological applications, e.g., TBTA, THPTA)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
-
-
Procedure:
-
Dissolve this compound and the desired azide in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).
-
Add the copper(I) source. If using CuSO₄, first add the sodium ascorbate solution to reduce Cu(II) to Cu(I) in situ.
-
If a ligand is used, pre-mix it with the copper source.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Table 2: Representative CuAAC Reaction Conditions
| Entry | Azide (R-N₃) | Copper Source | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzyl azide | CuSO₄ / Na-Ascorbate | t-BuOH/H₂O | RT | 95 |
| 2 | 1-Azido-4-fluorobenzene | CuI | DMF | RT | 91 |
| 3 | 2-Azidoethanol | CuSO₄ / Na-Ascorbate | t-BuOH/H₂O | RT | 98 |
| 4 | 3-Azidopropanoic acid | CuSO₄ / Na-Ascorbate | t-BuOH/H₂O | RT | 93 |
Application Notes for SAR Studies
The derivatization of the 5-ethynyl group on the pyrazolo[4,3-b]pyridine scaffold allows for a systematic investigation of the structure-activity relationships. The goal is to identify substituents that enhance the desired biological activity (e.g., kinase inhibition) while minimizing off-target effects and improving drug-like properties.
Designing the SAR Study
A well-designed SAR study should explore a variety of physicochemical properties of the introduced substituents, including:
-
Steric Bulk: Introduce substituents of varying sizes to probe the spatial constraints of the binding pocket.
-
Electronic Effects: Incorporate electron-donating and electron-withdrawing groups to modulate the electronic properties of the molecule, which can influence binding affinity and metabolic stability.
-
Hydrophobicity/Hydrophilicity: Introduce both lipophilic and hydrophilic groups to optimize solubility and cell permeability.
-
Hydrogen Bonding Potential: Include groups that can act as hydrogen bond donors or acceptors to form specific interactions with amino acid residues in the target protein.
Interpreting SAR Data
The biological data obtained from the synthesized analogs should be carefully analyzed to identify trends. For example:
-
A significant increase in potency upon introduction of a specific substituent may indicate a favorable interaction with the target protein.
-
A loss of activity with a bulky substituent may suggest steric hindrance in the binding pocket.
-
Improved cell-based activity compared to enzymatic activity may indicate better cell permeability.
Visualizing the Derivatization Workflow
The following diagrams illustrate the key synthetic and derivatization pathways described in this application note.
Caption: Synthetic and derivatization workflow for SAR studies.
Caption: Logic flow for SAR-driven lead optimization.
Conclusion
The this compound scaffold is a highly valuable platform for the development of kinase inhibitors. The synthetic and derivatization protocols outlined in this application note provide a robust framework for generating diverse libraries of compounds for SAR studies. By systematically exploring the chemical space around this privileged core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of novel drug candidates, ultimately accelerating the discovery of new targeted therapies for a range of diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 6. bioclone.net [bioclone.net]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for synthesizing pyrazolo[4,3-b]pyridine analogs
Application Note & Protocol Guide
Topic: A Robust and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolo[4,3-b]pyridine scaffold, a privileged heterocyclic system of considerable interest in medicinal chemistry.[1] This core structure is featured in a variety of biologically active compounds that have been investigated as potential therapeutics. Notable examples include inhibitors of crucial cellular kinases such as c-Met (implicated in oncology), CDK8, and interleukin-2 inducible T-cell kinase, highlighting the scaffold's versatility in targeting diverse biological pathways.[1]
Synthesizing this scaffold can be approached in two primary ways: by constructing a pyridine ring onto a pre-existing pyrazole or by forming a pyrazole ring on a functionalized pyridine core.[1][2] This guide provides a detailed, field-proven protocol for the latter approach, which offers high efficiency and operational simplicity. We will focus on a method that begins with readily available 2-chloro-3-nitropyridines and proceeds through a sequence of a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction.[1][3] This strategy is particularly advantageous as it combines the final key steps—azo-coupling, deacylation, and cyclization—into a single, efficient one-pot procedure.[4]
Strategic Overview & Retrosynthetic Analysis
The chosen synthetic strategy is designed for efficiency and modularity, allowing for the introduction of diversity at the N-1 position of the pyrazole ring. The retrosynthetic analysis breaks down the target pyrazolo[4,3-b]pyridine into simpler, commercially available starting materials.
Retrosynthetic Logic: The core idea is to disconnect the pyrazole ring from the pyridine core. The final bond formation is an intramolecular nucleophilic aromatic substitution (SNAr), where a hydrazone nitrogen attacks the pyridine ring, displacing a nitro group. This key hydrazone intermediate (A ) is formed via a Japp-Klingemann reaction on a β-keto ester precursor (B ). This precursor, in turn, is synthesized by a straightforward SNAr reaction between a 2-chloro-3-nitropyridine (C ) and ethyl acetoacetate.[2][5]
Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine core.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All procedures should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Pyridinyl Keto Ester Intermediates
This first stage involves the synthesis of the key pyridinyl keto ester intermediate via an SNAr reaction. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, allowing for the displacement of the chloride at the C-2 position.
Workflow Overview:
Caption: Workflow for the synthesis of the pyridinyl keto ester intermediate.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or THF) and cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add ethyl acetoacetate (1.1 equivalents) dropwise to the suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium enolate.
-
Substrate Addition: Add a solution of the substituted 2-chloro-3-nitropyridine (1.0 equivalent) in the anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting pyridine.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1]
Protocol 2: One-Pot Synthesis of 1-Aryl-1H-pyrazolo[4,3-b]pyridines
This protocol is the core of the synthesis, combining azo-coupling, deacylation, and cyclization in a single pot. The use of stable arenediazonium tosylates is a key advantage, enhancing safety and operational simplicity compared to more labile diazonium salts.[1][3]
Step-by-Step Procedure:
-
Diazonium Salt Preparation: Prepare the arenediazonium tosylate from the corresponding aniline following standard procedures (reaction with NaNO₂ and p-toluenesulfonic acid in an appropriate solvent system).
-
Reaction Setup: In a round-bottom flask, dissolve the pyridinyl keto ester intermediate (from Protocol 1, 1.0 equivalent) in ethanol or a similar protic solvent.
-
Base and Azo-Coupling: Add a solution of sodium acetate (NaOAc, 3.0 equivalents) in water. Cool the mixture to 0-5 °C and slowly add the arenediazonium tosylate (1.1 equivalents). Stir the reaction at this temperature for 1-2 hours. This step forms the hydrazone intermediate via the Japp-Klingemann reaction.
-
Cyclization Catalyst Addition: To the same reaction mixture, add pyridine (as a basic solvent) or a catalytic amount of a secondary amine like pyrrolidine along with a base such as 1,8-Diazabicycloundec-7-ene (DBU).[1]
-
Heating and Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC. The reaction time can vary from 2 to 6 hours. During this step, the hydrazone undergoes base-catalyzed deacylation followed by an intramolecular SNAr cyclization, where the hydrazone nitrogen displaces the nitro group to form the pyrazole ring.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the mixture and can be collected by filtration.[1] Alternatively, concentrate the mixture and perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by flash chromatography or recrystallization to yield the final pyrazolo[4,3-b]pyridine analog.[1]
Mechanistic Insights
The efficiency of Protocol 2 stems from a well-orchestrated cascade of reactions within a single pot. Understanding this mechanism is crucial for troubleshooting and optimization.
Caption: Key mechanistic steps in the one-pot synthesis of pyrazolo[4,3-b]pyridines.
-
Japp-Klingemann Reaction: The process begins with the electrophilic arenediazonium salt coupling with the enolate of the pyridinyl keto ester. This is followed by the cleavage of the acetyl group, yielding the crucial hydrazone intermediate (A ).[1]
-
Intramolecular SNAr Cyclization: In the presence of a base (like DBU or pyridine), the hydrazone is deprotonated. The resulting anion acts as an internal nucleophile, attacking the electron-deficient carbon of the pyridine ring bearing the nitro group. The nitro group, an excellent leaving group, is displaced, leading to the formation of the aromatic pyrazole ring and completing the synthesis of the fused heterocyclic system.[2]
Representative Data Summary
The described protocol has been successfully applied to synthesize a range of pyrazolo[4,3-b]pyridine analogs with varying substituents. The following table summarizes typical results obtained for several derivatives.[1]
| Compound ID | R (Pyridine Ring) | Ar (N-1 Aryl Ring) | Yield (%) | M.p. (°C) |
| 5a | 6-NO₂ | 2-Cyanophenyl | 85% | 222–224 |
| 5b | 6-NO₂ | 4-Methyl-2-nitrophenyl | 88% | 252–253 |
| 5j | 6-NO₂ | 4-Bromophenyl | 83% | 208–209 |
| 5l | 6-CF₃ | 4-Methyl-2-nitrophenyl | 84% | 220–222 |
Data sourced from Boyarskaya et al. (2023).[1]
Conclusion
This application note details a straightforward, efficient, and robust protocol for synthesizing pyrazolo[4,3-b]pyridine analogs. The key strengths of this method lie in its use of readily available starting materials and a highly effective one-pot cyclization step that minimizes purification efforts and improves overall yield.[1][4] By providing a clear retrosynthetic strategy, detailed step-by-step procedures, and mechanistic insights, this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery aiming to explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine - A Versatile Fragment for Kinase Inhibitor Drug Design
Introduction: The Power of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its structural resemblance to purines and its ability to form key hydrogen bond interactions within the ATP-binding sites of protein kinases.[1][2] Among its many derivatives, 5-ethynyl-1H-pyrazolo[4,3-b]pyridine emerges as a particularly valuable fragment for drug discovery. Its rigid, bicyclic structure provides a well-defined anchor for binding to protein targets, while the terminal ethynyl group serves as a versatile chemical handle for synthetic elaboration. This combination makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) campaigns, particularly in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas.[3][4]
This guide provides an in-depth look at the synthesis and application of this compound, offering detailed protocols and strategic insights for researchers in drug development. We will explore its synthesis, its utility in FBDD workflows, and its application in the design of inhibitors for clinically relevant targets like Anaplastic Lymphoma Kinase (ALK).
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved in two main steps: the formation of a halogenated precursor followed by a Sonogashira cross-coupling reaction to install the reactive ethynyl moiety.
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine (Precursor)
The bromo-substituted pyrazolopyridine is a crucial intermediate. It can be synthesized via the cyclization of a corresponding hydrazinopyridine.
Reaction Scheme: 5-bromo-2-hydrazinopyridine hydrochloride → 5-bromo-1H-pyrazolo[4,3-b]pyridine
Materials:
-
5-bromo-2-hydrazinopyridine hydrochloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Purified water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, add 5-bromo-2-hydrazinopyridine hydrochloride (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to serve as the solvent.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete dissolution and equilibration.
-
Heat the reaction mixture to reflux and maintain this temperature overnight. The intramolecular cyclization occurs during this step.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the system to cool to room temperature.
-
Add purified water and dichloromethane (DCM) to the flask and transfer the mixture to a separatory funnel for extraction.
-
Separate the phases and collect the organic layer. Wash the aqueous phase multiple times with DCM.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography to obtain pure 5-bromo-1H-pyrazolo[4,3-b]pyridine.
Protocol 2: Sonogashira Coupling and Deprotection
The Sonogashira reaction is a robust method for forming C-C bonds between aryl halides and terminal alkynes.[5] Here, we couple the bromo-precursor with a silyl-protected alkyne, which is subsequently deprotected to yield the final product. A copper-free protocol is often preferred for nitrogen-containing heterocycles to avoid potential catalyst inhibition and side reactions like Glaser homocoupling.[5]
Reaction Scheme:
-
5-bromo-1H-pyrazolo[4,3-b]pyridine + Ethynyltrimethylsilane → 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine
-
5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine → this compound
Materials:
-
5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%) (for traditional protocol)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, degassed base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF) or Potassium Carbonate in Methanol for deprotection.
-
Ethyl acetate, Hexanes, Brine
Step-by-Step Procedure:
-
Sonogashira Coupling: a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).[6] b. Add anhydrous and degassed THF (or DMF) followed by anhydrous, degassed triethylamine (3.0 eq). c. Stir the mixture at room temperature for 10-15 minutes. d. Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe. e. Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed. f. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. g. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine, can be purified by column chromatography or used directly in the next step.
-
TMS Deprotection: a. Dissolve the crude TMS-protected compound in THF. b. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at 0 °C. c. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. d. Quench the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. f. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Application in Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target.[7] The this compound is an exemplary fragment due to its:
-
Low Molecular Weight: Conforms to the "Rule of Three" for fragments.
-
Defined 3D Structure: Provides a rigid anchor point in a binding pocket.
-
Reactive Vector: The ethynyl group offers a defined point for synthetic elaboration to grow the fragment into a more potent, lead-like molecule.[7]
The workflow below illustrates how this fragment can be utilized in a typical FBDD campaign.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Case Study: A Scaffold for Targeting Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation through chromosomal rearrangements or mutations is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[8] Small molecule inhibitors that target the ATP-binding site of ALK have shown remarkable clinical success.
The this compound scaffold is well-suited to generate potent ALK inhibitors. The pyrazolopyridine core can mimic the adenine of ATP, forming crucial hydrogen bonds in the hinge region of the kinase domain, while the ethynyl group can be extended to access other pockets, enhancing potency and selectivity.
ALK Signaling Pathway
Activated ALK triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and migration.[8][9] Inhibiting ALK at the top of this cascade can effectively shut down these oncogenic signals.
Caption: Simplified ALK signaling pathway and point of inhibition.
While not directly synthesized from the 5-ethynyl fragment, the potent, third-generation ALK inhibitor Lorlatinib (PF-06463922) features a complex macrocyclic structure built around a substituted pyrazole core.[10] Its development underscores the value of the pyrazole scaffold in achieving high potency and overcoming resistance mutations that arise with earlier-generation inhibitors.[11] The synthetic versatility of this compound allows for the rapid exploration of chemical space around this core to identify novel inhibitors like Lorlatinib.
Structure-Activity Relationship (SAR) Table
The following table presents hypothetical SAR data for a series of compounds derived from the title fragment, illustrating how modifications at the ethynyl position can impact inhibitory activity against ALK.
| Compound ID | R-Group (at ethynyl position) | ALK IC₅₀ (nM) | Notes |
| Frag-1 | -H (Parent Fragment) | >10,000 | Starting fragment, weak activity. |
| Cpd-A1 | -Phenyl | 850 | Simple aromatic addition improves potency. |
| Cpd-A2 | -(4-morpholinophenyl) | 120 | Addition of a soluble group explores new vector. |
| Cpd-A3 | -(1-methyl-1H-pyrazol-4-yl) | 45 | Heterocycle mimics interactions of known drugs. |
| Cpd-A4 | -(4-(piperazin-1-yl)phenyl) | 15 | Basic amine can form key salt bridge. |
Protocol 3: 'Click Chemistry' Elaboration of the Fragment
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and popular "click" reaction. It allows for the covalent linking of the ethynyl fragment to a diverse range of azide-containing building blocks to rapidly generate a library of triazole-containing compounds for screening.
Reaction Scheme: this compound + R-N₃ → 1-(R)-4-(1H-pyrazolo[4,3-b]pyridin-5-yl)-1H-1,2,3-triazole
Materials:
-
This compound (1.0 eq)
-
Azide building block (R-N₃, 1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)
Step-by-Step Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the desired azide (R-N₃, 1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or preparative HPLC.
Conclusion
This compound is a high-value building block for modern drug discovery. Its straightforward synthesis and the versatile reactivity of its ethynyl group make it an ideal fragment for FBDD campaigns and lead optimization efforts. As demonstrated by its relevance to potent kinase inhibitors targeting critical cancer pathways like ALK, this scaffold provides a robust starting point for the development of next-generation therapeutics. The protocols and strategies outlined in this guide are intended to empower researchers to fully leverage the potential of this versatile chemical tool.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Executive Summary: The Strategic Importance of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, bearing a close structural resemblance to purine bases and thus interacting with a wide range of biological targets.[1] Specifically, the 5-ethynyl derivative is a crucial building block in the synthesis of potent and selective kinase inhibitors for oncology research, targeting proteins such as PARP and ALK.[2] The terminal alkyne "handle" is exceptionally versatile, enabling further molecular elaboration through reactions like click chemistry, making it an invaluable intermediate for drug discovery and the development of biochemical probes.[2][3]
This document provides a comprehensive guide to the synthesis of this high-value compound via the Sonogashira cross-coupling reaction. This palladium-catalyzed methodology is renowned for its efficiency, mild reaction conditions, and broad functional group tolerance, making it the industry-standard approach for forming C(sp²)–C(sp) bonds.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven laboratory protocol, and offer expert insights into process optimization and troubleshooting.
Mechanistic Deep Dive: The Sonogashira Catalytic Cycle
A thorough understanding of the reaction mechanism is not merely academic; it is fundamental to rational troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8] While copper-free variants exist to prevent undesired alkyne homocoupling (Glaser coupling), the classical Pd/Cu system remains highly effective and widely used.[4][9]
The key steps are as follows:
-
Palladium(0) Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (5-bromo-1H-pyrazolo[4,3-b]pyridine), forming a Pd(II) intermediate.[4][7]
-
Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a highly reactive copper acetylide intermediate.[5][8]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, thus closing the cycle.[7]
Detailed Experimental Protocol
This protocol details the synthesis starting from 5-bromo-1H-pyrazolo[4,3-b]pyridine. The use of ethynyltrimethylsilane followed by a one-pot deprotection is a common strategy to avoid handling volatile and flammable acetylene gas directly.
Materials & Reagents:
| Reagent | Formula | M.W. | CAS No. | Notes |
| 5-Bromo-1H-pyrazolo[4,3-b]pyridine | C₆H₄BrN₃ | 198.02 | 1047633-91-8 | Starting Material |
| Ethynyltrimethylsilane (TMS-acetylene) | C₅H₁₀Si | 98.22 | 1066-54-2 | Alkyne Source |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 13965-03-2 | Catalyst Precursor |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Base & Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous Solvent |
| Tetrabutylammonium Fluoride (TBAF) | C₁₆H₃₆FN | 261.47 | 429-41-4 | 1M solution in THF |
| Ethyl Acetate (EtOAc) | C₄H₆O₂ | 88.11 | 141-78-6 | For Extraction |
| Saturated aq. NH₄Cl | - | - | - | For Quenching |
| Brine | - | - | - | For Washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying Agent |
| Silica Gel | SiO₂ | - | 7631-86-9 | For Chromatography |
Protocol Steps:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) and triethylamine (3.0 eq). The triethylamine acts as both the base and a co-solvent.
-
Degassing (Critical Step): Degas the reaction mixture thoroughly. This is crucial to prevent oxidative side reactions. The most effective method is to subject the mixture to three cycles of vacuum followed by backfilling with inert gas. Alternatively, bubble argon through the stirred solution for 15-20 minutes.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe at room temperature.
-
Reaction Execution: Heat the reaction mixture to 65 °C. The solution will typically turn from a pale yellow to a darker brown/black suspension.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% EtOAc in hexanes. The starting material is less polar than the TMS-protected product. The reaction is generally complete within 4-6 hours.
-
In-Situ Deprotection: Once the formation of the TMS-protected intermediate is complete (as confirmed by monitoring), cool the reaction mixture to 0 °C in an ice bath. Slowly add a 1M solution of TBAF in THF (1.5 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. .
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo.
-
Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting from 10% EtOAc/hexanes and gradually increasing to 50% EtOAc/hexanes) is typically effective for isolating the pure product.
-
-
Characterization: Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Visualization & Data Summary
The entire process, from initial setup to final analysis, can be visualized as follows:
Typical Reaction Parameters:
| Parameter | Value/Condition | Rationale |
| Substrate | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | Bromo-derivatives offer a good balance of reactivity and stability. |
| Pd Catalyst Loading | 2-5 mol % | Sufficient for efficient catalysis without excessive cost or metal contamination. |
| Cu(I) Co-catalyst | 4-10 mol % | Accelerates the reaction by activating the alkyne.[10] |
| Base | Triethylamine (≥3 eq) | Neutralizes the HX byproduct and facilitates copper acetylide formation. |
| Solvent | THF / Triethylamine | Aprotic solvent that solubilizes reagents well. |
| Temperature | 50-70 °C | Provides sufficient thermal energy without degrading sensitive reagents. |
| Reaction Time | 4-12 hours | Dependent on substrate reactivity and catalyst efficiency. |
| Typical Yield | 65-85% | Based on similar couplings reported in the literature.[11][12] |
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Palladium Catalyst2. Insufficient Degassing3. Poor Quality Base/Solvent | 1. Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(PPh₃)₄).2. Ensure the degassing procedure is rigorously followed.3. Use freshly distilled, anhydrous solvents and base. |
| Glaser Homocoupling | Presence of oxygen, which oxidizes the copper acetylide intermediate. | 1. Improve the inert atmosphere and degassing technique.2. Consider a copper-free Sonogashira protocol, which may require a different ligand/base system.[4][9] |
| Difficult Purification | Co-elution of product with phosphine ligands or other byproducts. | 1. After work-up, triturate the crude material with a non-polar solvent (e.g., hexanes) to precipitate some impurities.2. Optimize chromatography conditions (try different solvent systems or a different stationary phase like alumina). |
| Desilylation Fails | Inactive TBAF reagent (can absorb water). | Use a fresh, sealed bottle of TBAF solution. If necessary, gently warm the reaction after TBAF addition to drive the reaction to completion. |
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioorthogonal Labeling with 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine and Related Fluorescent Heterocyclic Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Cellular Processes with Fluorescent Bioorthogonal Probes
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. By introducing chemical handles into biomolecules that can undergo highly specific and non-toxic reactions, we can visualize, track, and quantify a wide range of cellular components and events.[1] The ethynyl group, a key player in this field, serves as a versatile tag for metabolic labeling. When paired with an azide-functionalized reporter molecule through the Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC), it enables the precise attachment of fluorophores or affinity tags.[2]
This guide focuses on the emerging class of ethynyl-heterocyclic probes, with a particular emphasis on the potential of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine. Unlike traditional alkyne-modified metabolic precursors that require a subsequent "click" reaction with a fluorescent azide to be visualized, many heterocyclic alkynes, including pyrazolopyridine derivatives, possess intrinsic fluorescent properties.[3][4] This opens up the exciting possibility of direct visualization of metabolically incorporated probes, with the subsequent click reaction serving to further amplify the signal or to attach other functional moieties.
The pyrazolo[3,4-b]pyridine scaffold, a fused nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[5][6][7] Derivatives of this and related pyrazolopyridine structures have been shown to exhibit favorable photophysical properties, including high fluorescence quantum yields and good stability, making them attractive candidates for the development of novel bioorthogonal probes.[3][8]
This document provides a comprehensive overview of the principles and protocols for utilizing this compound and similar fluorescent heterocyclic alkynes for bioorthogonal labeling in cell culture.
Properties of this compound
While extensive characterization of the photophysical properties of this compound as a bioorthogonal probe is still emerging in the scientific literature, its utility as a key intermediate in the synthesis of fluorescent probes and kinase inhibitors is established. The inherent fluorescence of the broader pyrazolopyridine class of compounds suggests its potential as a directly visualizable metabolic label.[3][8]
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃ | N/A |
| Molecular Weight | 143.15 g/mol | N/A |
| Purity | ≥95% | N/A |
| Storage | Room temperature | N/A |
Experimental Workflows: From Metabolic Incorporation to Visualization
The general workflow for bioorthogonal labeling with an ethynyl-heterocyclic probe involves three key stages: metabolic labeling, fixation and permeabilization (for intracellular targets), and the click chemistry reaction for signal amplification or conjugation to other reporters.
Figure 1. General experimental workflow for bioorthogonal labeling.
PART 1: Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells. The optimal concentration of the probe and incubation time should be determined empirically for each cell type and experimental goal.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cells (e.g., HeLa, HEK293, A549) seeded on coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare a Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare Labeling Medium: Dilute the stock solution of the probe into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-100 µM is recommended for initial optimization.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a period of 4 to 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the rate of biosynthesis of the target biomolecules.
-
Cell Washing: After incubation, gently aspirate the labeling medium and wash the cells twice with warm PBS to remove any unincorporated probe.
PART 2: Fixation and Permeabilization
For labeling intracellular targets, cells must be fixed and permeabilized to allow entry of the click chemistry reagents.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
PBS
Protocol:
-
Fixation: Add 4% PFA to the washed cells and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells twice with PBS.
-
Permeabilization: Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Final Washes: Aspirate the permeabilization buffer and wash the cells three times with PBS. The cells are now ready for the click reaction.
PART 3, OPTION A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction for labeling fixed and permeabilized cells.[2]
Figure 2. The mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
PBS
Protocol:
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume, add the reagents in the following order:
-
PBS (to final volume)
-
Azide-fluorophore (final concentration 1-10 µM)
-
CuSO₄ (from a 100 mM stock, final concentration 1 mM)
-
THPTA (from a 50 mM stock, final concentration 5 mM)
-
-
Initiate the Reaction: Add sodium ascorbate (from a freshly prepared 100 mM stock, final concentration 10 mM) to the cocktail and mix gently.
-
Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the cocktail and wash the cells three times with PBS.
-
Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and proceed with fluorescence microscopy.
PART 3, OPTION B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the method of choice for live-cell imaging as it does not require a cytotoxic copper catalyst.[2]
Materials:
-
Strain-promoted alkyne-functionalized fluorophore (e.g., DBCO-488)
-
Complete cell culture medium or PBS
Protocol:
-
Prepare Labeling Solution: Dilute the stock solution of the DBCO-fluorophore in complete cell culture medium or PBS to a final concentration of 5-20 µM.
-
Labeling: Add the labeling solution to the live, metabolically labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS or culture medium to remove the unreacted probe.
-
Imaging: Proceed with live-cell imaging using fluorescence microscopy.
Cytotoxicity and Biocompatibility Considerations
A critical aspect of utilizing any exogenous probe in a biological system is its potential for cytotoxicity. While the pyrazolo[3,4-b]pyridine scaffold is found in various drugs, high concentrations of some derivatives have been shown to be cytotoxic to certain cancer cell lines.[9][10][11] Therefore, it is imperative to perform a thorough cytotoxicity assessment for this compound in the specific cell line of interest.
Recommended Cytotoxicity Assay (e.g., MTT or LDH release assay):
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a range of concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) for a duration equivalent to the planned metabolic labeling experiment (e.g., 24 hours).
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
Calculate the CC50 (half-maximal cytotoxic concentration) and select a working concentration for labeling experiments that is well below this value and does not significantly impact cell viability.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Inefficient metabolic incorporation- Low probe concentration- Insufficient incubation time- Inefficient click reaction | - Increase probe concentration and/or incubation time- Optimize click reaction conditions (reagent concentrations, incubation time)- Ensure freshness of sodium ascorbate solution for CuAAC |
| High background fluorescence | - Incomplete removal of unincorporated probe or click reagents- Non-specific binding of the probe | - Increase the number and duration of washing steps- Include a blocking step (e.g., with BSA) before the click reaction |
| Cell death or altered morphology | - Probe cytotoxicity- Copper toxicity (in CuAAC) | - Perform a cytotoxicity assay to determine a safe working concentration of the probe- For live-cell imaging, use SPAAC instead of CuAAC- Ensure the use of a copper-chelating ligand like THPTA in CuAAC |
Conclusion and Future Perspectives
This compound and related fluorescent heterocyclic alkynes represent a promising new class of tools for bioorthogonal chemistry. Their potential for intrinsic fluorescence offers the advantage of direct visualization, which can be complemented by click chemistry for signal amplification or multimodal detection. As with any novel probe, careful optimization of labeling conditions and thorough assessment of biocompatibility are crucial for obtaining reliable and meaningful results. Further research into the photophysical properties, metabolic pathways, and specific biomolecular targets of these probes will undoubtedly expand their applications in cell biology, drug discovery, and diagnostics.
References
- 1. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of fluorescence dyes: tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Rise of Pyrazolopyridines in Oncology
The landscape of cancer therapy has been reshaped by the advent of targeted treatments, which aim to exploit specific molecular vulnerabilities within cancer cells. Among the most promising scaffolds in modern medicinal chemistry are the pyrazolopyridines, a class of heterocyclic compounds that have emerged as "privileged" structures in the design of kinase inhibitors.[1][2][3] Their structural resemblance to the purine bases of ATP allows them to effectively compete for the ATP-binding pocket of various kinases, which are enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.[1][4] The versatility of the pyrazolopyridine core, which allows for derivatization at multiple positions, has led to the development of inhibitors against a wide array of oncogenic kinases, with some compounds like selpercatinib receiving regulatory approval and others advancing through clinical trials.[1][3]
This document provides detailed application notes and experimental protocols for the use of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine , a specific and potent derivative of this class, in cancer research. This compound serves as a valuable building block and a potential therapeutic agent, particularly in the inhibition of key oncogenic pathways and the modulation of the tumor microenvironment.[5][6] We will explore its mechanistic basis, provide step-by-step protocols for its evaluation, and offer insights into data interpretation.
Part 1: Mechanistic Framework and Core Applications
The primary utility of pyrazolopyridine derivatives in oncology stems from their function as ATP-competitive kinase inhibitors.[1] However, recent research has expanded their applicability to other critical cancer targets, including immune checkpoints.
Kinase Inhibition: Targeting Dysregulated Cell Signaling
Kinases are central regulators of cell proliferation, survival, and differentiation.[7] Mutations or overexpression of kinases can lead to uncontrolled cell growth, a hallmark of cancer.[4] The pyrazolo[4,3-b]pyridine scaffold is adept at binding to the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.
Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs like CDK2 are often corrupted in tumor cells. Pyrazolopyridine derivatives have shown significant inhibitory activity against CDK2, leading to cell cycle arrest.[8][9]
-
Tropomyosin Receptor Kinases (TRKs): Overactivation of TRKs is a known oncogenic driver in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed to inhibit TRKA with nanomolar efficacy.[10]
-
c-KIT: This receptor tyrosine kinase is a key target in gastrointestinal stromal tumors (GIST). Pyrazolopyridine inhibitors have been developed to overcome resistance to existing therapies like imatinib.[11]
The ethynyl group at the 5-position of this compound can be exploited for further chemical modification (e.g., via click chemistry) to enhance potency and selectivity or to attach probes for mechanistic studies.[5]
Signaling Pathway: Generic Kinase Inhibition by this compound
The diagram below illustrates the general mechanism by which this compound can inhibit a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking a pro-proliferative signaling cascade.
Caption: General mechanism of kinase inhibition by this compound.
Immune Checkpoint Blockade: Targeting the PD-1/PD-L1 Axis
A groundbreaking application for the pyrazolo[4,3-b]pyridine scaffold is in the field of immuno-oncology. The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells is a major immune checkpoint that cancer cells exploit to evade immune destruction. A recent study detailed the development of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent, small-molecule inhibitors of the PD-1/PD-L1 interaction.[6]
These small molecules disrupt the binding between PD-1 and PD-L1, thereby restoring the anti-tumor activity of T-cells. This presents an exciting alternative to monoclonal antibody-based therapies. The core 1H-pyrazolo[4,3-b]pyridine structure is central to this activity, suggesting that this compound is an excellent candidate for similar investigations.[6]
Signaling Pathway: PD-1/PD-L1 Blockade
This diagram shows how this compound can disrupt the PD-1/PD-L1 interaction, leading to T-cell activation and tumor cell killing.
Caption: PD-1/PD-L1 immune checkpoint blockade by this compound.
Part 2: Experimental Protocols
The following protocols are designed as templates for characterizing the anti-cancer activity of this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and target kinases.
Protocol 2.1: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a method to quantify the direct inhibitory effect of the compound on a purified kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for this purpose.
Rationale: This assay directly measures the compound's potency (IC50) against the target kinase, confirming it as the molecular target and providing a quantitative measure for structure-activity relationship (SAR) studies.
Materials:
-
This compound (stock solution in 100% DMSO)
-
Purified recombinant target kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Buffer
-
Europium-conjugated anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Low-volume 384-well plates (white)
-
HTRF-compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mix Preparation: In a microfuge tube, prepare the kinase reaction mix containing the target kinase and the biotinylated substrate in kinase buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate reaction mix to each well.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. The exact time should be optimized based on the kinase's activity.
-
Detection:
-
Prepare the HTRF detection mix containing the Europium-conjugated antibody and Streptavidin-XL665 in detection buffer.
-
Add 20 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining kinase inhibition IC50 using an HTRF assay.
Protocol 2.2: Cell Proliferation Assay (MTS/MTT)
This protocol measures the effect of the compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Rationale: This is a fundamental assay to determine the compound's cytotoxic or cytostatic effect on cancer cells. It provides a GI50 (concentration for 50% growth inhibition) value, which is crucial for assessing its potential as an anti-cancer agent.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[8]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
This compound (stock solution in 100% DMSO).
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent.
-
96-well clear-bottom cell culture plates.
-
Multichannel pipette.
-
Plate reader (490 nm for MTS, 570 nm for MTT).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours (or an optimized time point) at 37°C in a humidified, 5% CO2 incubator.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well.
-
For MTT: Add 10 µL of MTT stock solution (5 mg/mL) to each well.
-
-
Final Incubation:
-
For MTS: Incubate for 1-4 hours at 37°C.
-
For MTT: Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Shake the plate gently and measure the absorbance at 490 nm (MTS) or 570 nm (MTT).
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50/IC50 value.
Protocol 2.3: Western Blotting for Phospho-Protein Analysis
This protocol is used to verify that the compound inhibits the intended signaling pathway within the cell by measuring the phosphorylation status of a downstream substrate.
Rationale: While a kinase assay confirms direct target engagement, Western blotting provides crucial evidence of on-target activity in a cellular context. A reduction in the phosphorylation of a known substrate confirms that the compound is effectively blocking the kinase's activity inside the cell.
Materials:
-
Cancer cell line expressing the target kinase.
-
6-well plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (total target kinase, phospho-substrate, and loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., based on the GI50 value) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total substrate and a loading control to ensure equal protein loading.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein or loading control signal.
Part 3: Data Interpretation and Quantitative Summary
Effective data presentation is key to understanding the compound's profile. Below is a template for summarizing key quantitative data.
Table 1: In Vitro Activity Profile of Pyrazolopyridine Derivatives
This table provides a comparative summary of the inhibitory concentrations for various pyrazolopyridine compounds from the literature, offering a benchmark for new experimental results with this compound.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 / IC50 (µM) | Reference |
| Compound 4 | CDK2/cyclin A2 | 0.24 | HCT-116 | 31.3 | [8] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | MCF-7 | 19.3 | [8] |
| Compound C03 | TRKA | 0.056 | Km-12 | 0.304 | [10] |
| Compound 6r | c-KIT (mutant) | 4.77 | HMC1.2 | 1.15 | [11] |
| Compound 20a | CDK4 / CDK6 | 0.0008 / 0.002 | Colo-205 | 0.0564 | [7] |
| Compound D38 | PD-1/PD-L1 | 0.0096 | Jurkat/CHO co-culture | 1.61 (EC50) | [6] |
Note: The table presents data for different derivatives of the pyrazolopyridine scaffold to illustrate the range of potencies achieved. Direct comparison requires testing under identical experimental conditions.
Conclusion and Future Directions
This compound represents a versatile and potent scaffold for modern cancer drug discovery. Its proven utility as a hinge-binding motif for kinase inhibition and its emerging role in disrupting the PD-1/PD-L1 immune checkpoint make it a high-value tool for researchers.[1][6] The protocols outlined in this guide provide a robust framework for characterizing its anti-cancer properties, from direct target engagement to cellular activity. Future research should focus on leveraging the ethynyl functional group for creating next-generation derivatives with enhanced selectivity, improved pharmacokinetic properties, and novel mechanisms of action, potentially leading to new and effective cancer therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. This compound [myskinrecipes.com]
- 6. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine for Advanced Cell-Based Assays
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and immunology.[1][2][3] The functionalization of this scaffold with a terminal ethynyl group at the 5-position creates 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine (EPP) , a powerful chemical probe for modern cell biology and drug discovery. The ethynyl moiety serves as a bioorthogonal handle, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to covalently attach reporter tags for a variety of downstream applications.[4][5][6] This guide provides a comprehensive overview and detailed protocols for utilizing EPP in cell-based assays for target engagement visualization and protein target identification.
The Scientific Principle: Bioorthogonal Probing with EPP
The central strategy involves a two-step process. First, the EPP probe, designed to mimic a bioactive molecule, is introduced into a cellular system. Due to its structural similarity to known inhibitors, it engages with its specific protein targets. Second, after allowing time for target binding, the terminal alkyne of EPP is "clicked" to an azide-containing reporter molecule (e.g., a fluorophore or biotin).
This reaction is highly specific and bioorthogonal, meaning the alkyne and azide groups react exclusively with each other and do not interfere with native biological molecules or processes.[5][7] This allows for the precise and stable labeling of the probe's targets within a complex cellular environment.[8][9]
Caption: The two-step workflow for using EPP as a chemical probe.
Probe Profile: this compound (EPP)
EPP is a versatile building block used in pharmaceutical research, particularly in the synthesis of kinase inhibitors targeting proteins like PARP and ALK.[6] Its utility as a probe stems from the combination of a biologically relevant core with a chemically addressable tag.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃ | [6][10] |
| Molecular Weight | 143.15 g/mol | [6][10] |
| Appearance | Solid | - |
| Storage | Room temperature, desiccated | [6] |
| Key Feature | Terminal alkyne for click chemistry | [6] |
Application 1: Cellular Target Engagement and Imaging
This application aims to visualize the subcellular localization of EPP's targets. By tagging the probe with a fluorophore, researchers can use fluorescence microscopy to see where in the cell the compound accumulates, providing clues about its mechanism of action.
Caption: Workflow for visualizing EPP target engagement in fixed cells.
Protocol 1: In-Cell Target Visualization
Rationale: This protocol is designed to covalently link a fluorescent dye to EPP after it has bound to its intracellular targets. Fixation and permeabilization are crucial for allowing the click chemistry reagents to access the cell's interior. The use of a copper-stabilizing ligand like THPTA is essential for maximizing reaction efficiency while minimizing potential cell damage.[11][12]
Materials:
-
Cells of interest (e.g., A549, HeLa)
-
This compound (EPP), 10 mM stock in DMSO
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488), 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄), 20 mM stock in water
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), 100 mM stock in water[13]
-
Sodium Ascorbate, 300 mM stock in water (prepare fresh)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
DAPI solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
Probe Treatment:
-
Pre-warm media. Aspirate old media from wells.
-
Add media containing the desired final concentration of EPP (typically 1-10 µM). Include a DMSO-only well as a vehicle control.
-
Incubate for 1-4 hours under standard cell culture conditions. The optimal time should be determined empirically.
-
-
Fix and Permeabilize:
-
Aspirate media and wash cells twice with PBS.
-
Fix cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize by adding 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the "Click Cocktail" immediately before use. For one coverslip (200 µL volume):
-
Vortex the mixture briefly.
-
Initiate the reaction by adding 10 µL of 300 mM Sodium Ascorbate .[11][13] Vortex immediately.
-
Add 200 µL of the cocktail to each coverslip. Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide with mounting medium.
-
-
Imaging: Visualize using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. The signal from the EPP-treated cells should be significantly higher than the DMSO control.
Application 2: Target Identification by Affinity Purification
The ultimate goal for many probe-based studies is to identify the specific protein(s) being engaged. By using an azide-biotin reporter, EPP-bound proteins can be captured on streptavidin beads, isolated from the complex proteome, and identified using mass spectrometry.
Caption: Workflow for EPP-based target identification.
Protocol 2: Target Pull-Down from Cell Lysate
Rationale: This protocol enriches for proteins that have been covalently modified by EPP. Performing the click reaction in the lysate ensures that the biotin tag is attached before purification.[8][13] Extensive washing is critical to reduce the background of non-specifically bound proteins, ensuring that the final identified proteins are high-confidence hits.
Materials:
-
Cell pellet from EPP-treated and DMSO-treated cultures
-
Lysis Buffer (e.g., RIPA buffer, supplemented with protease/phosphatase inhibitors)
-
Azide-Biotin conjugate (e.g., Azide-PEG4-Biotin)
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-conjugated agarose beads
-
Wash Buffer (e.g., Lysis buffer with 0.1% SDS)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells in a large format (e.g., 10 cm or 15 cm dish) to obtain sufficient protein (~1-5 mg).
-
Treat cells with EPP (e.g., 10 µM) and a DMSO control for 1-4 hours.
-
Harvest cells, wash with cold PBS, and generate a cell pellet.
-
Lyse the pellet in 1 mL of ice-cold lysis buffer per 10 million cells. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Click Reaction in Lysate:
-
In a microfuge tube, combine 1-5 mg of protein lysate with PBS to a final volume of ~950 µL.
-
Prepare the "Click Cocktail" by pre-mixing CuSO₄ and THPTA. Add the azide-biotin to the lysate.
-
Add the CuSO₄/THPTA mix.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add 50 µL of a streptavidin-agarose bead slurry (pre-washed with lysis buffer) to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with rotation to allow for binding.
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 2 min).
-
Discard the supernatant. Wash the beads extensively: 3 times with Wash Buffer and 2 times with PBS to remove all traces of detergent.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant. Add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the sample at 95°C for 10 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by silver staining, Western blot, or in-gel digestion for mass spectrometry.
-
Assay Validation and Data Interpretation
Rigorous validation is crucial for any cell-based assay.[14][15]
-
Specificity: The signal (fluorescence or pull-down) must be dependent on the EPP probe. The DMSO vehicle control should yield little to no signal.
-
Dose-Response: A titration of EPP concentration should ideally show a saturable signal, indicating specific target engagement.
-
Competition: To confirm target identity, a "cold" competitor (a known inhibitor of the suspected target that lacks an alkyne group) can be co-incubated with EPP. A reduction in signal indicates that EPP and the competitor are binding to the same target.
Interpreting Pull-Down Data: Mass spectrometry will often yield a list of proteins. True hits should be significantly enriched in the EPP sample compared to the DMSO control. Label-free quantification (LFQ) or spectral counting are common methods for this comparison.
| Example Mass Spectrometry Hits | ||
| Protein ID | LFQ Intensity (EPP Sample) | LFQ Intensity (DMSO Control) |
| Kinase X | 1.5 x 10⁸ | Not Detected |
| HSP90AA1 | 5.2 x 10⁷ | 4.9 x 10⁷ |
| GAPDH | 8.9 x 10⁸ | 9.1 x 10⁸ |
| In this hypothetical data, Kinase X is a high-confidence hit, whereas HSP90 and GAPDH are likely background contaminants. |
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound [myskinrecipes.com]
- 7. pnas.org [pnas.org]
- 8. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. wiley.com [wiley.com]
- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazolo[4,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation during their synthetic routes. Here, we will delve into the mechanistic underpinnings of this common issue and provide actionable troubleshooting strategies to optimize your reactions for the desired isomer.
Introduction: The Challenge of Regioisomerism
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] However, its synthesis is often complicated by the formation of regioisomers, which can be difficult to separate and lead to lower yields of the target molecule. This guide will focus on troubleshooting the formation of these unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I getting two regioisomers in my pyrazolo[4,3-b]pyridine synthesis?
The formation of regioisomers in pyrazole synthesis, including pyrazolo[4,3-b]pyridines, typically arises from the reaction of an unsymmetrical precursor with a hydrazine derivative.[2][3] The two nitrogen atoms of the hydrazine can attack the reactive sites on the pyridine precursor in two different orientations, leading to two different products. The final ratio of these isomers is influenced by a variety of factors including steric hindrance, electronic effects of substituents, and reaction conditions.[3]
Q2: What are the primary synthetic strategies for constructing the pyrazolo[4,3-b]pyridine core?
There are two main approaches for the synthesis of pyrazolo[4,3-b]pyridines:
-
Annulation of a pyridine ring onto an existing pyrazole core: This often involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes or the cyclization of other 5-functionalized 4-aminopyrazoles.[1]
-
Annulation of a pyrazole ring onto a functionalized pyridine core: This is a less common but still viable route.[1]
A more recent and efficient method involves a sequence of SNAr and modified Japp-Klingemann reactions starting from readily available 2-chloro-3-nitropyridines.[1][4]
Q3: How can I definitively identify the different regioisomers?
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between regioisomers. Both 1H and 13C NMR spectroscopy can be used to differentiate between N-1 and N-2 substituted pyrazolo[4,3-b]pyridine derivatives.[5] In some cases, 2D NMR techniques may be necessary for unambiguous assignment. X-ray crystallography provides the most definitive structural confirmation when suitable crystals can be obtained.
Troubleshooting Guide: Controlling Regioisomer Formation
This section provides a systematic approach to troubleshooting and controlling the formation of regioisomers in your pyrazolo[4,3-b]pyridine synthesis.
Problem 1: Undesired Regioisomer is the Major Product
When the undesired regioisomer is the major product, a careful evaluation of the reaction mechanism and conditions is necessary.
Visualizing the Competing Pathways
The formation of two regioisomers can be visualized as a branching point in the reaction pathway. The following diagram illustrates the general concept of competing cyclization pathways.
Caption: Competing reaction pathways leading to regioisomer formation.
Troubleshooting Workflow
The following workflow provides a step-by-step approach to address the formation of the undesired regioisomer.
Caption: Troubleshooting workflow for improving regioselectivity.
Detailed Troubleshooting Steps
| Parameter | Rationale and Suggested Actions |
| Temperature | The activation energies for the two competing pathways may be different. Lowering the reaction temperature can favor the pathway with the lower activation energy, potentially increasing the yield of the desired isomer. Conversely, increasing the temperature might favor the thermodynamically more stable product. |
| Solvent | The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. Experiment with a range of solvents with varying polarities (e.g., toluene, THF, DMF, ethanol). In some cases, the regioselectivity of the cyclization can be controlled to a moderate degree by varying the electrophile/solvent combination.[6] |
| Base | The choice of base can significantly impact the deprotonation equilibrium and the subsequent nucleophilic attack. If using a base, consider alternatives with different strengths and steric bulk (e.g., NaH, K2CO3, Et3N, DBU). |
| Substituents | The electronic and steric properties of the substituents on both the pyridine precursor and the hydrazine can have a profound effect on regioselectivity. Consider modifying these substituents to sterically hinder the formation of the undesired isomer or to electronically favor the desired cyclization pathway. |
Problem 2: Difficulty in Separating Regioisomers
Even with optimized reaction conditions, some amount of the undesired regioisomer may still be formed.
Strategies for Separation
| Technique | Considerations |
| Column Chromatography | This is the most common method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) to achieve optimal separation. |
| Crystallization | If one of the isomers is more crystalline, fractional crystallization can be an effective purification method. Try different solvents and solvent mixtures to induce selective crystallization. |
| Preparative HPLC | For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity isomers, although it is a more resource-intensive technique. |
Experimental Protocols
General Procedure for Pyrazolo[4,3-b]pyridine Synthesis via Japp-Klingemann Reaction
This protocol is adapted from a reported efficient synthesis of pyrazolo[4,3-b]pyridines.[1]
-
Synthesis of Pyridinyl Keto Esters: The starting 2-chloro-3-nitropyridines are converted to pyridinyl keto esters through a conventional SNAr process.[1]
-
One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation:
-
To a solution of the pyridinyl keto ester in an appropriate solvent (e.g., ethanol), add a solution of an arenediazonium tosylate.
-
Add a base (e.g., pyridine or DBU) and a catalyst (e.g., pyrrolidine) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with aqueous HCl and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate the desired pyrazolo[4,3-b]pyridine.
-
Note: This is a general procedure and may require optimization for specific substrates.
Conclusion
The formation of regioisomers is a common challenge in the synthesis of pyrazolo[4,3-b]pyridines. A systematic and informed approach to troubleshooting, grounded in an understanding of the underlying reaction mechanisms, can lead to significant improvements in regioselectivity and overall yield. By carefully manipulating reaction conditions and considering the electronic and steric properties of the starting materials, researchers can effectively control the outcome of their synthetic efforts.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges related to the stability and handling of this compound, offering preventative measures and solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two key functional groups: the terminal ethynyl (acetylene) group and the pyrazolopyridine core. The ethynyl group is susceptible to several degradation pathways, including oxidative coupling (dimerization), hydration, and metal-catalyzed decomposition. The pyrazolopyridine ring, while generally stable, can be prone to oxidation under certain conditions.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, preferably at or below -20°C. It is also crucial to protect the compound from light.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution for extended periods is not recommended due to an increased risk of degradation. If solution storage is unavoidable, use a degassed, anhydrous aprotic solvent, store under an inert atmosphere at low temperatures, and use as quickly as possible.
Q4: What are the initial signs of decomposition?
A4: Visual signs of decomposition can include a change in color of the solid material or solution. Analytically, the appearance of new peaks in HPLC chromatograms or unexpected signals in NMR spectra are clear indicators of degradation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I observe a new, less polar impurity in my HPLC analysis after a reaction or work-up.
-
Question: What could be the cause of this new, less polar peak?
-
Answer: A common degradation pathway for terminal alkynes is oxidative coupling, which forms a diyne dimer. This reaction is often catalyzed by trace amounts of metals, particularly copper, and can be accelerated by exposure to air (oxygen). The resulting dimer is typically less polar than the starting material.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reactions and manipulations are performed under a strict inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Metal Scavenging: If you suspect metal contamination from reagents or catalysts, consider adding a metal scavenger or performing a purification step to remove trace metals.
-
Solvent Purity: Use high-purity, degassed solvents to reduce dissolved oxygen and potential metal impurities.
-
Issue 2: My NMR spectrum shows a decrease in the ethynyl proton signal and the appearance of new signals in the aliphatic or aromatic region.
-
Question: What could be happening to the ethynyl group?
-
Answer: This observation could be due to several possibilities:
-
Hydration: The terminal alkyne can undergo hydration, especially in the presence of acidic conditions or certain metal catalysts, to form a methyl ketone. This would result in the disappearance of the alkyne proton and the appearance of a new methyl singlet in the 1H NMR spectrum.
-
Polymerization: Under certain conditions (e.g., heat, light, or catalysts), terminal alkynes can polymerize, leading to a complex mixture of products and a general broadening of signals in the NMR spectrum.
-
Cycloaddition Reactions: The ethynyl group is a reactive dienophile and can participate in cycloaddition reactions if other reactive species are present.
-
-
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic or basic conditions during work-up and purification unless required by the protocol.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize side reactions and polymerization.
-
Light Protection: Protect your reaction and stored compound from light, as photo-induced polymerization can occur.
-
Issue 3: I am seeing a new, more polar impurity in my HPLC analysis.
-
Question: What might be the source of this more polar species?
-
Answer: Oxidation of the pyrazolopyridine ring system can lead to the formation of N-oxides or hydroxylated derivatives, which are generally more polar than the parent compound.
-
Troubleshooting Steps:
-
Avoid Oxidizing Agents: Be mindful of any reagents in your reaction that could act as oxidizing agents.
-
Inert Atmosphere: As with other degradation pathways, maintaining an inert atmosphere can help prevent oxidation.
-
Storage: Proper storage at low temperatures and under an inert atmosphere is the best preventative measure.
-
Best Practices for Handling and Storage
To ensure the longevity and purity of your this compound, adhere to the following best practices.
Storage Recommendations
| Condition | Solid | Solution |
| Temperature | ≤ -20°C | ≤ -20°C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Container | Tightly sealed, amber vial | Tightly sealed, septum-capped vial |
| Duration | Long-term | Short-term (use immediately if possible) |
Compatible and Incompatible Reagents and Solvents
| Category | Compatible | Incompatible (Use with Caution) |
| Solvents | Anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO) | Protic solvents (e.g., water, methanol, ethanol), especially under non-neutral pH |
| Reagents | - | Strong oxidizing agents, strong acids/bases, salts of copper, palladium, and other transition metals (unless part of the intended reaction) |
Potential Decomposition Pathways
The following diagram illustrates the most likely degradation pathways for this compound.
Caption: Potential decomposition pathways of this compound.
Troubleshooting Workflow
If you suspect decomposition of your compound, follow this workflow to identify the issue and take corrective action.
Caption: A workflow for troubleshooting the decomposition of this compound.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is recommended for routine purity analysis.
-
Column: C18 column (e.g., 50 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[1]
-
Detection: UV detection at 214 nm and 254 nm.[1]
-
Expected Elution: The parent compound is expected to be a relatively polar molecule. Dimerization products will be significantly less polar, while oxidized or hydrated products will be more polar.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR are powerful tools for identifying degradation products.
-
1H NMR:
-
Parent Compound: Look for the characteristic ethynyl proton singlet.
-
Hydration Product: The appearance of a new methyl singlet (around 2.5 ppm) and the disappearance of the ethynyl proton signal.
-
Dimerization Product: The disappearance of the ethynyl proton signal.
-
-
13C NMR:
-
Parent Compound: Two distinct signals for the alkyne carbons.
-
Hydration Product: Appearance of a ketone carbonyl signal (>200 ppm).
-
Dimerization Product: Four signals for the diyne carbons.
-
References
Technical Support Center: Scale-Up Synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the scale-up synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the manufacturing of this key heterocyclic intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient scale-up of your synthesis.
I. Introduction to the Synthetic Challenge
The synthesis of this compound on a laboratory scale is a well-established process. However, transitioning to a multi-gram or kilogram scale introduces a host of challenges that can impact yield, purity, and safety. The core of this synthesis typically revolves around a palladium-catalyzed Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1] This guide will dissect the intricacies of this critical step and the subsequent deprotection and purification processes, providing you with the knowledge to navigate the complexities of scale-up.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the planning and execution of the scale-up synthesis.
Q1: What is the most common synthetic route for introducing the ethynyl group at the 5-position of the pyrazolo[4,3-b]pyridine core?
A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[2] This involves the reaction of a 5-halo-1H-pyrazolo[4,3-b]pyridine (typically 5-iodo or 5-bromo) with a suitable acetylene source, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]
Q2: Is it better to use a terminal alkyne directly or a protected version like (trimethylsilyl)acetylene in a large-scale Sonogashira reaction?
A2: For large-scale synthesis, using a protected alkyne such as (trimethylsilyl)acetylene is often advantageous. Acetylene gas itself is highly flammable and presents significant handling challenges on a large scale.[3] TMS-acetylene is a liquid with a higher boiling point, making it easier and safer to handle. The subsequent deprotection step is typically straightforward and high-yielding.[4]
Q3: What are the primary safety concerns when handling this compound and its precursors?
A3: The primary safety concerns include:
-
Ethynyl Compounds: Terminal alkynes can be energetic and may pose a risk of decomposition, especially at elevated temperatures or in the presence of certain metals.[5][6] While the final product is generally stable, it's crucial to assess its thermal stability.[7][8][9]
-
Palladium Catalysts: Many palladium catalysts are air-sensitive and potentially toxic. Proper handling under an inert atmosphere is required.[10]
-
Solvents and Reagents: The use of flammable solvents and toxic reagents necessitates appropriate engineering controls and personal protective equipment.
Q4: How critical is the choice of palladium catalyst and ligand for the Sonogashira coupling with the pyrazolo[4,3-b]pyridine core?
A4: The choice of catalyst and ligand is critical, especially for an electron-deficient heterocyclic system like pyrazolo[4,3-b]pyridine.[10] Standard catalysts like Pd(PPh₃)₄ may be sufficient, but for challenging couplings or to improve reaction kinetics and reduce catalyst loading on scale, more advanced systems are recommended. These often involve bulky, electron-rich phosphine ligands such as XPhos, SPhos, or the use of N-heterocyclic carbene (NHC) palladium complexes.[11][12][13]
III. Troubleshooting Guide: The Sonogashira Cross-Coupling Reaction
This section provides a detailed, issue-based guide to troubleshoot common problems encountered during the scale-up of the Sonogashira coupling of a 5-halo-1H-pyrazolo[4,3-b]pyridine with a protected alkyne like TMS-acetylene.
Issue 1: Low or Stalled Reaction Conversion
A common frustration in scale-up is a reaction that fails to reach completion.
Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Palladium Catalyst | The Pd(0) active species is susceptible to oxidation. On a larger scale, incomplete inerting of the reactor headspace or oxygen dissolved in solvents can lead to catalyst deactivation. | - Ensure rigorous degassing of all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for an extended period).- Use fresh, high-quality palladium precatalyst. Consider using a more robust ligand system (e.g., with bulky phosphines like XPhos) that protects the palladium center.[11][12] |
| Poor Reagent Quality | Impurities in the 5-halo-pyrazolo[4,3-b]pyridine, TMS-acetylene, or the amine base can poison the catalyst. Water content in the solvent or base is particularly detrimental. | - Re-purify the starting materials. The amine base (e.g., triethylamine or diisopropylethylamine) should be distilled from a suitable drying agent before use.- Use anhydrous solvents. |
| Suboptimal Reaction Temperature | The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and can be slow at lower temperatures, especially with less reactive bromides or chlorides.[14] | - Gradually increase the reaction temperature. Monitor the reaction progress by HPLC or TLC to find the optimal temperature that promotes the reaction without significant byproduct formation. A typical range for these couplings is 60-100 °C.[14] |
| Insufficient Mixing | On a larger scale, inadequate agitation can lead to localized concentration gradients and poor mass transfer, effectively slowing down the reaction. | - Ensure the reactor's agitation system is sufficient for the reaction volume and viscosity. Use of a properly sized impeller and appropriate stirring speed is crucial. |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
The formation of a 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct is a common issue that consumes the alkyne and complicates purification.
Logical Relationship for Minimizing Homocoupling:
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 4. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]
- 8. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]
- 9. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
removing palladium catalyst from 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
A Guide for the Purification of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine and Related Heterocyclic APIs
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds, with a specific focus on nitrogen-containing heterocycles like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium from my Active Pharmaceutical Ingredient (API) so critical?
A1: The removal of residual palladium is mandated by stringent regulatory guidelines for elemental impurities in drug products.[1][2] Palladium, while an exceptionally useful catalyst in synthetic chemistry, is a toxic heavy metal.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on the permitted daily exposure (PDE) to such metals.[3] Failure to reduce palladium content to acceptable levels (often in the low parts-per-million range) will prevent a drug candidate from progressing through clinical trials and gaining regulatory approval.
Q2: I'm synthesizing this compound via a Sonogashira coupling. Why is palladium removal proving more difficult than with other compounds?
A2: The difficulty arises from the structure of your molecule. This compound contains both a pyrazole and a pyridine ring, which are rich in nitrogen atoms. These nitrogen atoms act as Lewis bases and can coordinate strongly with the palladium center, forming stable metal-ligand complexes. This chelation effect makes the palladium less available for removal by standard methods like simple filtration or silica gel chromatography, as the palladium essentially "travels with" your product.
Q3: What are the primary methods for removing residual palladium?
A3: Palladium removal strategies can be broadly categorized into four main techniques:
-
Adsorption: This is the most common approach and involves using solid-supported materials, known as scavengers, that have a high affinity for palladium.[3][4] Examples include activated carbon and functionalized silica or polymers.[5][6]
-
Crystallization: Purifying the final product through recrystallization can be effective, as palladium impurities may remain in the mother liquor.[2][5] The efficiency can sometimes be improved by adding soluble chelating agents.
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into an aqueous phase, separate from the organic phase containing your product. This often involves using an aqueous solution containing a chelating agent.
-
Chromatography: While standard silica gel chromatography can be ineffective, specialized techniques or the use of functionalized silica in the column can aid in separation.[7]
Q4: How do I choose the best palladium removal method for my experiment?
A4: The optimal method is highly dependent on your specific circumstances. Key factors include:
-
The nature of your product: Consider its solubility, stability, and functional groups.
-
The form of the palladium residue: Is it homogeneous (dissolved, e.g., Pd(II) species) or heterogeneous (solid, e.g., Pd(0) black)?
-
The scale of your reaction: A method suitable for a 100 mg scale may not be practical for a 1 kg scale.
-
Downstream process compatibility: The chosen method should not introduce impurities that could interfere with subsequent steps.
The workflow diagram below provides a general decision-making framework.
Palladium Removal Workflow
Caption: Decision workflow for selecting a palladium purification strategy.
Troubleshooting Guide
Issue 1: My standard silica gel chromatography run shows the product is pure by TLC/LCMS, but the isolated solid is still grey/black and fails palladium analysis.
-
Probable Cause: You are likely dealing with colloidal Pd(0) or palladium species that are strongly coordinated to your pyrazolopyridine product, causing them to co-elute.[7] Standard silica is not effective at binding these species.
-
Troubleshooting Steps:
-
Pre-filtration: Before concentrating the reaction mixture, dilute it with a suitable solvent (e.g., DCM or EtOAc) and filter it through a 1-2 cm thick pad of Celite®. This will remove insoluble metallic palladium.[7]
-
Scavenger Treatment: After filtration, treat the filtrate with a dedicated palladium scavenger (see protocols below) before performing chromatography. This will bind the soluble palladium.
-
Alternative Stationary Phase: Consider using a functionalized silica gel, such as one containing thiol or amine groups, for your chromatography.
-
Issue 2: I used a scavenger, but my product yield is very low.
-
Probable Cause: Your product, being a polar heterocycle, may have a non-specific affinity for the scavenger material, especially highly porous ones like activated carbon.[8]
-
Troubleshooting Steps:
-
Screen Scavengers: Test several different types of scavengers (see table below) on a small scale to find one with high selectivity for palladium and low affinity for your product.[8] Thiol-based scavengers are often a good starting point for Sonogashira reaction residues.[6]
-
Minimize Scavenger Amount: Use the minimum effective amount of the scavenger. Start with a defined excess (e.g., 3-5 equivalents relative to the initial palladium loading) and optimize downwards.
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its non-specific binding to the adsorbent.[8]
-
Change the Method: If product loss remains high, switch to a different purification method, such as crystallization or liquid-liquid extraction.[8]
-
Issue 3: The efficiency of palladium removal is inconsistent from one batch to the next.
-
Probable Cause: Minor variations in reaction conditions (e.g., reaction time, temperature, atmosphere) can alter the final oxidation state and coordination environment of the residual palladium (e.g., Pd(0), Pd(II), ligand-bound species). Different palladium species may have different affinities for your chosen scavenger.
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure a consistent work-up procedure is followed for every batch before the scavenging step. This helps to normalize the palladium species present.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, thiourea-based scavengers are known to be versatile.[6]
-
Consider a Pre-treatment Step: In some cases, a mild oxidation (e.g., bubbling air through the solution) or reduction step can convert the mixture of palladium species into a single, more easily removed form. This should be approached with caution to avoid product degradation.
-
Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Thiol-Based Silica | -SH | Pd(II) | High efficiency and selectivity, good for post-Sonogashira reactions.[6] | Can be more expensive, may require longer incubation times. |
| Thiourea-Based Silica | -SC(NH)NH₂ | Pd(0), Pd(II) | Versatile, scavenges multiple Pd species, works well in organic solvents.[6][9] | Potential for leaching of sulfur-containing impurities. |
| Amine-Based Silica | -NH₂, -NR₂ | Pd(II) | Effective for charged Pd species. | Can bind to acidic products, less effective for Pd(0). |
| Activated Carbon | N/A (Porous Carbon) | Pd(0), Pd(II) | Inexpensive, widely available.[3] | Low selectivity, high risk of product loss, requires high loading.[10] |
| TMT (Trimercaptotriazine) | Triazine-thiol | Pd(II) | Forms insoluble precipitates with palladium that can be filtered off.[4][5] | Can be difficult to remove excess reagent. |
Experimental Protocols
Safety Note: Always conduct experiments in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Palladium Removal with Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol)
This method is highly effective for removing soluble Pd(II) species, which are common after Sonogashira couplings.
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) at a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-10 weight equivalents relative to the crude product, or ~5-20 molar equivalents relative to the initial palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific substrate.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis.
Protocol 2: Purification Using Activated Carbon
This is a cost-effective but less selective method. Use with caution due to the risk of product loss.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-G) to the solution. A typical starting point is 10-20 wt% relative to the crude product.
-
Stirring: Stir the slurry at room temperature or elevated temperature (e.g., 50-70 °C) for 1 to 4 hours.
-
Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the carbon. Caution: Some grades of activated carbon are pyrophoric. Do not allow the filter cake to dry completely in the air.
-
Washing & Concentration: Wash the filter cake with hot solvent, combine the filtrates, and concentrate under reduced pressure.
-
Analysis: Analyze the final product for residual palladium and assess the product recovery.
Quantification of Residual Palladium
Verifying the success of your purification is a critical final step. While process screening can be done with faster methods, final API validation requires highly sensitive techniques.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in pharmaceutical samples.[5] It offers extremely low detection limits and is required by most regulatory agencies for final product release.
-
Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and non-destructive technique that can be used for determining palladium levels, especially for in-process controls.[1]
-
Fluorometric/Colorimetric Assays: These are rapid, high-throughput methods based on a palladium-catalyzed reaction that produces a fluorescent or colored product.[11][12][13] They are excellent for screening multiple scavengers or purification conditions quickly but are not typically used for final API validation.[5]
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. biotage.com [biotage.com]
- 11. pharmtech.com [pharmtech.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Introduction
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1374652-56-8, Molecular Formula: C₈H₅N₃, Molecular Weight: 143.15 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry.[1] Its rigid pyrazolo[4,3-b]pyridine core is a known pharmacophore found in various kinase inhibitors, while the terminal alkyne functionality serves as a versatile chemical handle for "click" chemistry and Sonogashira coupling reactions, enabling the synthesis of complex molecular probes and drug candidates.[2]
Despite its commercial availability and synthetic utility, a comprehensive, publicly accessible repository of its detailed spectroscopic characterization data is notably absent. This guide, therefore, serves as a predictive and comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By leveraging established spectroscopic principles and comparing with experimentally verified data from structurally related pyrazolo[4,3-b]pyridine analogues, we provide an in-depth, expert-level guide for researchers to identify, confirm, and characterize this valuable compound.
Molecular Structure and Numbering
A clear understanding of the molecule's topology is paramount for accurate spectral assignment. The IUPAC numbering for the 1H-pyrazolo[4,3-b]pyridine core is illustrated below. This numbering scheme will be used for all subsequent spectral assignments.
Caption: IUPAC numbering of the this compound structure.
Part I: Predicted ¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule.[3] For this compound, we can predict the chemical shifts and coupling patterns by analyzing the electronic environment of each proton. The pyridine ring is electron-deficient, causing its protons to appear downfield. The pyrazole ring protons are also influenced by the two nitrogen atoms.
Rationale for Predictions: Our predictions are based on data from substituted pyrazolo[4,3-b]pyridines reported in the literature. For example, in ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the pyridine protons (H-5 and H-7) are observed far downfield at δ 9.70 and 8.68 ppm, respectively, due to the strong withdrawing effects of the nitro group and the ring nitrogens.[4] For our target molecule, which lacks such strongly deactivating groups, the pyridine protons (H-6 and H-7) are expected to be more upfield but still in the characteristic aromatic region for this heterocyclic system. The pyrazole proton (H-3) and the exchangeable pyrazole N-H proton are also key identifiers. The acetylenic proton (≡C-H) is expected to appear as a sharp singlet around δ 3-4 ppm.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| NH (Position 1) | 13.5 - 14.5 | Broad Singlet (br s) | - | 1H |
| H-7 | 8.6 - 8.8 | Doublet (d) | J = 4.5 - 5.0 | 1H |
| H-3 | 8.3 - 8.5 | Singlet (s) | - | 1H |
| H-6 | 7.4 - 7.6 | Doublet (d) | J = 4.5 - 5.0 | 1H |
| ≡C-H | 4.4 - 4.6 | Singlet (s) | - | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable N-H proton, which might be lost or broadened in solvents like CDCl₃ or D₂O.
-
Instrumentation: Analyze the sample using a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual DMSO solvent peak at δ 2.50 ppm.
Part II: Predicted ¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides a map of the carbon skeleton. With five C-H carbons and three quaternary carbons, the spectrum should display eight distinct signals.
Rationale for Predictions: The chemical shifts are predicted based on analogous heterocyclic systems.[4] Carbons adjacent to nitrogen atoms (C-3, C-3a, C-7, C-7a) will be significantly deshielded and appear downfield. The two sp-hybridized carbons of the ethynyl group have characteristic shifts, typically between 70 and 90 ppm. The carbon attached to the ring (C-5-C≡) will be further downfield than the terminal acetylenic carbon (≡C-H).
Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | 148 - 152 |
| C-3a | 145 - 148 |
| C-6 | 135 - 138 |
| C-3 | 131 - 134 |
| C-5 | 128 - 132 |
| C-7 | 115 - 118 |
| C-5-C ≡CH | 82 - 85 |
| C-5-C≡C H | 80 - 83 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Analyze using a 101 MHz (on a 400 MHz system) or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Part III: Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound. For this compound (C₈H₅N₃), the expected monoisotopic mass is 143.0483 Da.
Rationale for Predictions: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 144.0561. The fragmentation pattern of related pyrazolo[3,4-b]pyridines often involves the sequential loss of small, stable neutral molecules like HCN (27 Da).[5] This is a common fragmentation pathway for nitrogen-containing aromatic heterocycles.
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation of the parent ion (m/z 144.0561).
-
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical value. For MS/MS data, identify major fragment ions and propose fragmentation pathways consistent with the molecular structure.
Conclusion
This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of this compound using NMR and mass spectrometry. The predicted chemical shifts, coupling constants, and fragmentation patterns are grounded in fundamental principles and supported by data from structurally analogous compounds. These detailed protocols and expected data tables offer researchers a reliable benchmark for confirming the identity and purity of their synthesized or purchased material, facilitating its confident use in drug discovery and chemical biology applications.
References
- 1. This compound [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine, a critical intermediate in the synthesis of targeted kinase inhibitors, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on experimental data for similar compounds.
The Central Role of Purity in Drug Development
The presence of impurities, even in trace amounts, can significantly impact the therapeutic outcome and safety profile of a drug.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4] Therefore, the selection and validation of appropriate analytical methods are critical steps in the pharmaceutical development process.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[5] The choice of HPLC mode and conditions is dictated by the physicochemical properties of the analyte. This compound, with its polar heterocyclic structure, presents unique challenges that necessitate careful method development.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of chromatography used for the analysis of a wide range of pharmaceutical compounds.
The separation in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For a polar compound like this compound, achieving adequate retention on a C18 column can be challenging. To overcome this, several strategies can be employed:
-
Mobile Phase pH Control: The pyrazolo[4,3-b]pyridine core contains basic nitrogen atoms. By adjusting the mobile phase pH to a slightly acidic value (e.g., pH 3), these nitrogens will be protonated, increasing the polarity of the molecule and potentially improving peak shape by minimizing interactions with residual silanols on the stationary phase. The use of a buffer, such as ammonium formate or phosphate, is crucial to maintain a consistent pH throughout the analysis.
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. A gradient elution, starting with a low percentage of organic modifier and gradually increasing it, is typically employed to ensure the elution of both polar and potential nonpolar impurities.
-
Column Chemistry: A standard C18 column is a good starting point. However, for highly polar compounds, columns with polar-embedded or polar-endcapped stationary phases can provide alternative selectivity and improved retention.
Caption: A general workflow for RP-HPLC purity analysis.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of pyrazolopyridine derivatives, a wavelength between 254 nm and 280 nm is a suitable starting point. A DAD allows for the monitoring of multiple wavelengths and peak purity assessment.[6][7][8]
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[9][10][11][12][13]
In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase consisting of a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9][10] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[12] For this compound, HILIC can offer orthogonal selectivity to RP-HPLC, which is beneficial for identifying impurities that may co-elute in a reversed-phase system.
Chromatographic Conditions:
-
Column: Amide or Zwitterionic HILIC, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: 95% A to 60% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: As per RP-HPLC method
-
Injection Volume: 5 µL
-
Diluent: Acetonitrile/Water (90:10, v/v)
Comparison of HPLC Methods
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Partitioning into a water-enriched layer on a polar stationary phase from a less polar mobile phase.[9][10] |
| Best Suited For | Broad range of compounds, including moderately polar to nonpolar analytes. | Highly polar and hydrophilic compounds.[11][13] |
| Typical Stationary Phase | C18, C8 | Bare silica, Amide, Zwitterionic[12] |
| Typical Mobile Phase | Water/Acetonitrile or Methanol gradient with acid or buffer. | High organic (Acetonitrile)/aqueous gradient with acid or buffer.[10] |
| Pros for Analyte | Well-established, robust, wide variety of column chemistries available. | Excellent retention for polar compounds, orthogonal selectivity to RP-HPLC.[9] |
| Cons for Analyte | Potential for poor retention of highly polar analytes. | Can be less robust, longer equilibration times, potential for sample solubility issues in high organic diluents. |
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques that provide different separation mechanisms or detection principles.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[14][15][16][17][18]
SFC is considered a "green" analytical technique due to the significant reduction in the use of organic solvents.[17] It often provides unique selectivity and faster separations compared to HPLC. For pharmaceutical analysis, SFC is particularly advantageous for chiral separations and the analysis of moderately polar compounds.[16][17]
Caption: Schematic of a Supercritical Fluid Chromatography (SFC) system.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.[19][20]
For ionizable compounds like this compound, CE can offer extremely high separation efficiencies and short analysis times.[21][22] It is particularly useful for separating charged impurities and isomers. The use of different background electrolytes and capillary coatings allows for the tuning of selectivity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[23][24][25][26][27]
Unlike chromatographic techniques that provide a relative purity based on area percent, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[23][26] This makes it an invaluable tool for the certification of reference standards and for obtaining an orthogonal purity value to complement HPLC data.[24][27] A key advantage is its ability to detect and quantify impurities that may not have a UV chromophore and are therefore invisible to UV-based HPLC detection.[23]
Comparative Performance Overview
| Technique | Principle | Typical Run Time | Pros | Cons |
| RP-HPLC | Partition chromatography | 15-30 min | Robust, versatile, high resolution | May have poor retention for very polar compounds |
| HILIC | Hydrophilic interaction | 10-20 min | Excellent for polar compounds, orthogonal to RP | Less robust, longer equilibration |
| SFC | Partition/Adsorption in supercritical fluid | 5-15 min | Fast, "green," unique selectivity | Not ideal for very polar or ionic compounds |
| CE | Electrophoretic mobility | 5-20 min | High efficiency, low sample volume, good for charged species | Lower sensitivity for neutral compounds, can be less robust |
| qNMR | Nuclear magnetic resonance | 10-30 min | Absolute quantification, no chromophore needed, structural info | Lower sensitivity than HPLC, requires specialized equipment and expertise |
Conclusion: A Multi-faceted Approach to Purity Assurance
The purity analysis of this compound requires a well-thought-out analytical strategy. While RP-HPLC remains the primary workhorse for routine purity testing, its limitations in retaining highly polar compounds and the potential for co-eluting impurities necessitate the consideration of orthogonal techniques. HILIC offers a valuable alternative for separating polar species. For a comprehensive understanding of the impurity profile, a combination of chromatographic techniques (RP-HPLC and/or HILIC) with a mass spectrometric detector (LC-MS) is highly recommended for impurity identification.[2][5][28][29] Furthermore, employing a truly orthogonal technique like qNMR provides an absolute measure of purity and can serve as a powerful tool for reference standard characterization and cross-validation of chromatographic results. By adopting a multi-faceted analytical approach, researchers and drug developers can ensure the quality and safety of this important pharmaceutical intermediate, ultimately contributing to the development of effective and safe new medicines.
References
- 1. This compound [myskinrecipes.com]
- 2. ijnrd.org [ijnrd.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HILIC Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 13. polylc.com [polylc.com]
- 14. Supercritical fluid chromatography in drug analysis: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. routledge.com [routledge.com]
- 16. news-medical.net [news-medical.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 19. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 24. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 25. emerypharma.com [emerypharma.com]
- 26. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. ijprajournal.com [ijprajournal.com]
- 29. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of Pyrazolo[4,3-b]pyridine Isomers in Drug Discovery
The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to purines, which allows its derivatives to function as effective ATP-competitive inhibitors for a variety of protein kinases.[1] This has led to the development of numerous potent and selective inhibitors targeting key players in cellular signaling pathways implicated in cancer and other diseases. The isomeric nature of the pyrazolopyridine core, arising from the different fusion patterns of the pyrazole and pyridine rings, offers a rich playground for medicinal chemists to fine-tune the pharmacological properties of drug candidates. This guide provides an in-depth comparison of the biological activities of pyrazolo[4,3-b]pyridine and its isomers, with a focus on their application as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for key biological assays.
The Isomeric Landscape of Pyrazolopyridines: A Structural Overview
The fusion of a pyrazole and a pyridine ring can result in several distinct isomers, each with a unique arrangement of nitrogen atoms and hydrogen bond donor/acceptor capabilities. This structural diversity is the cornerstone of their varied biological activities. The most explored isomers in drug discovery include pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine.
Caption: Chemical structures of key pyrazolopyridine isomers.
The strategic placement of nitrogen atoms within the bicyclic core dictates the molecule's interaction with the kinase hinge region, a critical determinant of inhibitory potency and selectivity.
Comparative Biological Activity: A Focus on Kinase Inhibition
While a comprehensive head-to-head comparison of all pyrazolopyridine isomers against a wide range of kinases is not extensively documented in a single study, we can synthesize a comparative analysis from the available literature. The pyrazolo[3,4-b]pyridine scaffold is the most extensively studied, providing a robust benchmark for evaluating other isomers.
Pyrazolo[3,4-b]pyridine: The Workhorse of Kinase Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated remarkable success as inhibitors of a multitude of kinases. Their ability to form crucial hydrogen bonds with the kinase hinge region underpins their potent activity.
| Target Kinase | Key Compounds/Derivatives | IC50/Activity | Reference |
| CDK1 | 3,5-disubstituted pyrazolo[3,4-b]pyridines | Potent and selective inhibition | [2] |
| TBK1 | 1H-pyrazolo[3,4-b]pyridine derivatives | IC50 = 0.2 nM for compound 15y | [3] |
| TRK | Pyrazolo[3,4-b]pyridine derivatives | IC50 = 56 nM for compound C03 | [4] |
One notable comparative study highlighted the advantage of the pyrazolo[3,4-b]pyridine scaffold over a 5-azaindazole counterpart in CDK8 inhibition. While the overall binding mode was similar, the pyrazolo[3,4-b]pyridine core facilitated an additional hydrogen bond with the hinge region residues, leading to enhanced activity.[1] This underscores the subtle yet significant impact of isomerism on target engagement.
Pyrazolo[4,3-b]pyridine: An Emerging Player with Unique Properties
The pyrazolo[4,3-b]pyridine isomer, while less explored than its [3,4-b] counterpart, has shown significant promise. In a compelling example of bioisosteric replacement, a pyrazolo[4,3-b]pyridine ring was substituted for a pyrrole moiety in a series of c-Met inhibitors. This strategic switch was designed to improve the metabolic stability of the compounds, a critical aspect of drug development. The resulting pyrazolo[4,3-b]pyridine derivatives not only exhibited improved metabolic profiles but also retained potent inhibitory activity.[1]
Furthermore, a study on Interleukin-2 inducible T-cell kinase (ITK) inhibitors found that both indazole and pyrazolo[4,3-b]pyridine scaffolds exhibited similar enzymatic inhibition, suggesting that the pyrazolo[4,3-b]pyridine core can effectively mimic the interactions of the well-established indazole hinge-binding motif.[1]
Pyrazolo[1,5-a]pyridine: A Scaffold for Novel Anti-tubercular Agents
The pyrazolo[1,5-a]pyridine isomer has been successfully employed in the development of novel anti-tubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibited potent in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, with nanomolar minimum inhibitory concentrations (MICs).[5] This highlights the versatility of the pyrazolopyridine framework beyond kinase inhibition.
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyrazolopyridine derivatives primarily stems from their ability to inhibit protein kinases that are key components of oncogenic signaling pathways.
Caption: Generalized signaling pathway targeted by pyrazolopyridine kinase inhibitors.
By binding to the ATP pocket of kinases like c-Met, TRK, and CDKs, these inhibitors block the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. The specific isomer of the pyrazolopyridine core influences the binding affinity and selectivity for different kinases, thereby determining the overall biological response.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings, it is crucial to employ robust and well-validated experimental protocols. Here, we provide detailed methodologies for key assays used to evaluate the biological activity of pyrazolopyridine derivatives.
In Vitro Kinase Inhibition Assay (HTRF)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate, ATP solution, and the test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection mixture containing europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665. Incubate for 60 minutes.
-
Measurement: Read the plate on a compatible HTRF reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of C5 Substitution in Pyrazolo[4,3-b]pyridine Scaffolds: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrazolo[4,3-b]pyridine core has emerged as a privileged scaffold, offering a versatile platform for the development of potent and selective therapeutic agents. While medicinal chemists have extensively explored substitutions at various positions of this bicyclic heterocycle, the C5 position has proven to be a critical determinant of biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of C5-substituted pyrazolo[4,3-b]pyridines, offering a comparative overview of how modifications at this position impact kinase inhibitory potency and selectivity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Importance of the C5 Position
The C5 position of the pyrazolo[4,3-b]pyridine scaffold projects into a region of the kinase ATP-binding site that is often amenable to modification, allowing for the fine-tuning of inhibitor properties. Substituents at this position can influence potency, selectivity, and pharmacokinetic parameters by engaging in various interactions with the target protein, including hydrogen bonding, hydrophobic interactions, and steric effects. The choice of substituent at C5 is therefore a key strategic decision in the design of novel kinase inhibitors based on this scaffold.
Comparative Analysis of C5 Substitutions
To illustrate the profound impact of C5 modification, we will first examine a closely related scaffold, the 4-(pyrazol-3-yl)-pyridines, which serve as an excellent model for understanding the SAR at the C5 position. Subsequent sections will extrapolate these findings to the pyrazolo[4,3-b]pyridine core and discuss the broader implications for kinase inhibitor design.
Case Study: C5-Substituted 4-(Pyrazol-3-yl)-pyridines as JNK Inhibitors
A systematic investigation into the SAR of 4-(pyrazol-3-yl)-pyridines as inhibitors of c-Jun N-terminal kinase (JNK) revealed a significant dependence of potency on the nature of the C5 substituent[1]. The parent compound, with no substitution at the C5 position, exhibited a moderate inhibitory activity. However, the introduction of a simple chlorine atom at C5 resulted in a twofold increase in potency[1]. Conversely, the introduction of a methyl group at the same position led to a fourfold decrease in activity[1]. This highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the C5 substituent.
| Compound | C5-Substituent (X) | JNK3 IC50 (nM) | Fold Change vs. Unsubstituted |
| 12 | H | 160 | - |
| 13 | Cl | 80 | 2x more potent |
| 23 | CH3 | 640 | 4x less potent |
| Data sourced from Noël et al., Bioorg. Med. Chem. Lett. 2011.[1] |
This data strongly suggests that an electron-withdrawing group at the C5 position is favorable for JNK3 inhibition, while a small alkyl group is detrimental. This could be attributed to the chlorine atom participating in favorable interactions within the binding pocket or inducing a more favorable conformation of the inhibitor.
Expanding the SAR to the Pyrazolo[4,3-b]pyridine Core: A Focus on C5-Amides
While comprehensive SAR studies focusing solely on the C5 position of pyrazolo[4,3-b]pyridines are not extensively documented in a single source, a recurring theme in the literature is the prevalence and importance of amide substituents at this position[2]. The amide moiety is a versatile functional group that can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with the kinase hinge region or other key residues in the ATP-binding site.
The general observation is that the nature of the amine component of the C5-carboxamide can be varied to modulate potency, selectivity, and physicochemical properties. For instance, the introduction of small, polar groups on the amide nitrogen can enhance solubility and cell permeability, while larger, more complex substituents can be used to probe for additional binding pockets and improve selectivity.
Experimental Protocols
To facilitate the exploration of C5-substituted pyrazolo[4,3-b]pyridines, we provide the following detailed experimental protocols for their synthesis and biological evaluation. These protocols are adapted from established methods reported for related pyrazolopyridine derivatives[3].
Synthesis of C5-Carboxamido-Pyrazolo[4,3-b]pyridines
This protocol outlines a general route for the synthesis of C5-carboxamide derivatives, starting from a suitable C5-carboxylic acid precursor.
Step 1: Synthesis of the Pyrazolo[4,3-b]pyridine-5-carboxylic Acid Core
A common synthetic route to the pyrazolo[4,3-b]pyridine core involves the condensation of a substituted aminopyrazole with a β-ketoester, followed by cyclization. The specific starting materials will determine the substituents at other positions of the scaffold. For the purpose of this guide, we assume the availability of a pyrazolo[4,3-b]pyridine with a suitable precursor for the C5-carboxylic acid, such as a cyano or ester group, which can be hydrolyzed to the corresponding acid.
Step 2: Amide Coupling
-
To a solution of the pyrazolo[4,3-b]pyridine-5-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired C5-carboxamido-pyrazolo[4,3-b]pyridine.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP in a suitable assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring the depletion of ATP (e.g., Kinase-Glo).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key relationships and workflows.
Caption: Impact of C5-substituents on biological activity.
Caption: General workflow for SAR studies.
Conclusion and Future Directions
The C5 position of the pyrazolo[4,3-b]pyridine scaffold is a key handle for medicinal chemists to modulate the pharmacological profile of kinase inhibitors. As demonstrated by the case study on a related pyridine core, even subtle changes at this position can lead to significant alterations in potency. The prevalence of C5-amide derivatives in the literature underscores the importance of this functional group in achieving high-affinity binding.
Future research in this area should focus on systematic explorations of a diverse range of C5-substituents, including various amides, small heterocycles, and other functional groups. Such studies, coupled with structural biology and computational modeling, will undoubtedly lead to the discovery of the next generation of pyrazolo[4,3-b]pyridine-based kinase inhibitors with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a starting point for researchers to embark on these exciting investigations.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Hinge-Binding Scaffolds: The Rise of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Introduction: The Kinase Hinge Region - An Achilles' Heel for Targeted Therapy
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target families in modern drug discovery.[1][2] Their catalytic activity hinges on the binding and hydrolysis of adenosine triphosphate (ATP) within a highly conserved pocket. Central to this pocket is the "hinge region," a flexible loop of 3-5 amino acids that connects the N- and C-terminal lobes of the kinase domain.[3][4] This region acts as an anchor for the adenine moiety of ATP, forming a specific pattern of two to three crucial hydrogen bonds.[5][6]
The vast majority of clinically successful kinase inhibitors are ATP-competitive, achieving their potency by mimicking these fundamental hydrogen-bonding interactions.[3][5] The core chemical structure responsible for this mimicry is known as the "hinge-binding scaffold." The selection of an appropriate scaffold is a cornerstone of inhibitor design, profoundly influencing not only potency but also the equally critical parameter of selectivity.[3] A diverse array of heterocyclic scaffolds have been developed, each with a unique profile of chemical properties, synthetic accessibility, and structure-activity relationships (SAR).
This guide provides an in-depth comparison of the 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine scaffold against other prominent hinge-binding motifs. We will dissect its structural advantages, compare its performance profile using representative data, and provide the detailed experimental methodologies required for such an evaluation.
The Contenders: A Structural Overview of Key Hinge-Binding Scaffolds
The ideal hinge-binding scaffold serves as a rigid, synthetically tractable anchor that correctly positions hydrogen bond donors and acceptors to engage the kinase hinge backbone. While hundreds exist, a few classes have proven exceptionally fruitful.[7]
The Challenger: this compound
The pyrazolo[4,3-b]pyridine core is a "privileged scaffold" in drug discovery, acting as a bioisostere of the natural purine ring of adenine.[8] This structural similarity allows it to form the canonical hydrogen bonds with the kinase hinge.
-
Key Features:
-
Pyrazolopyridine Core: The nitrogen atoms are strategically positioned to mimic the N1 and N6-amino group of adenine, forming hydrogen bonds with the amide backbone of the hinge region. Specifically, the pyrazole N1-H typically donates a hydrogen bond to the backbone carbonyl of the (gk+1) residue, while the pyridine N7 acts as an acceptor for the backbone NH of the (gk+3) residue.
-
Ethynyl Group at C5: This is the scaffold's defining feature. The terminal alkyne is a small, linear, and rigid rod-like group.[9] It can probe narrow, deep hydrophobic pockets within the ATP binding site, potentially forming unique interactions that enhance potency and selectivity.[8] Furthermore, this group serves as a versatile chemical handle for "click chemistry," enabling its use in creating probes for target engagement and validation studies.[9][10]
-
The Established Isomer: Pyrazolo[3,4-d]pyrimidine
Perhaps the most validated pyrazole-based scaffold, this core is found in numerous potent kinase inhibitors. It is a direct constitutional isomer of the pyrazolo[4,3-b]pyridine core, offering a subtle but significant rearrangement of nitrogen atoms.
-
Key Features: This scaffold typically forms two hydrogen bonds with the hinge region. Its extensive validation in multiple clinical candidates and approved drugs demonstrates its favorable physicochemical and drug-like properties. The SAR for this class is well-understood, providing a reliable foundation for inhibitor design.[11]
The Classic Workhorse: Quinazoline
The quinazoline scaffold is featured in first-generation EGFR inhibitors like Gefitinib and Erlotinib. It is a larger bicyclic system that effectively mimics the adenine ring.
-
Key Features: The N1 atom of the quinazoline ring typically acts as a hydrogen bond acceptor from the hinge backbone NH group. Its rigid structure provides a solid anchor for substituents that can be directed to explore surrounding pockets to achieve high potency and selectivity.
The Versatile Alternative: Pyrrolo[2,3-d]pyrimidine
Also known as 7-deazapurine, this scaffold is another close bioisostere of adenine. It is the core of the blockbuster JAK inhibitor Tofacitinib.
-
Key Features: The pyrrole NH donates a hydrogen bond to a backbone carbonyl, while the pyrimidine N1 accepts a hydrogen bond from a backbone NH. This dual interaction provides a strong anchor. The C4 position is a common attachment point for linkers extending to other regions of the ATP site.
Visualizing the Interaction: Hinge Binding and Experimental Logic
To understand how these scaffolds function and how they are evaluated, we can visualize both the molecular interactions and the experimental workflow.
Caption: Canonical hydrogen bonding between a generic inhibitor scaffold and the kinase hinge backbone.
The journey from a promising scaffold to a validated inhibitor follows a logical, multi-step process designed to build confidence in the compound's mechanism of action.
Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.
Performance Comparison: A Data-Driven Perspective
Direct, head-to-head comparisons of scaffolds are complex, as the final potency of an inhibitor is determined by the entire molecule, not just the hinge-binder. However, we can compare the performance of representative inhibitors from each class to understand their potential.
| Scaffold Class | Representative Compound Example | Primary Kinase Target(s) | Reported Biochemical Potency (IC₅₀) | Key Features & Advantages |
| Pyrazolo[4,3-b]pyridine | Glumetinib | c-Met | ~5 nM | Excellent purine bioisostere; amenable to derivatization at multiple positions to tune properties.[12] |
| 5-Ethynyl-Pyrazolo[4,3-b]pyridine | Research Intermediate | PARP, ALK | Target-dependent | Ethynyl group can access unique pockets and provides a handle for chemical biology probes.[10] |
| Pyrazolo[3,4-d]pyrimidine | Compound 33 (Preclinical) | FLT3, VEGFR2 | FLT3: 1 nM; VEGFR2: 3 nM | Highly validated scaffold with well-understood SAR and favorable drug-like properties.[11] |
| Quinazoline | Gefitinib | EGFR | 2-37 nM | Classic, rigid scaffold; extensive history of success in FDA-approved drugs. |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK1, JAK3 | JAK1: 1 nM; JAK3: 5 nM | Potent adenine mimic; proven success in targeting both tyrosine and serine/threonine kinases. |
Note: Potency values are sourced from various publications and are intended for comparative illustration. Direct comparison requires testing under identical assay conditions.
The data indicates that all these scaffolds can serve as foundations for highly potent inhibitors. The unique advantage of the This compound scaffold lies not just in achieving high potency, but in the strategic options afforded by the ethynyl group. This substituent can be used to gain selectivity by interacting with non-conserved residues or to create tool compounds for deeper biological investigation.
Experimental Protocols: The Foundation of Comparative Analysis
To generate the data summarized above, a suite of robust and validated assays is required. Here, we detail the methodologies that form the bedrock of kinase inhibitor characterization.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. Inhibition is measured as a decrease in ADP formation. This is a primary screen to determine direct enzymatic inhibition and calculate IC₅₀ values.
Methodology:
-
Compound Preparation: Serially dilute the test compounds (e.g., 11-point, 3-fold dilutions starting from 10 µM) in DMSO. Then, dilute into the appropriate kinase assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (containing the target kinase and its specific peptide substrate).
-
Add 2.5 µL of the serially diluted compound.
-
Pre-incubate for 15-60 minutes at room temperature to allow compound binding.[13]
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution (at the Kₘ concentration for the specific kinase).
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration.
-
-
Data Analysis: Normalize the data using no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Principle: This assay measures the binding of an inhibitor to its target kinase within intact, living cells.[14] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the ATP pocket (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the cells in a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours in the incubator.
-
Tracer Addition: Add the NanoBRET™ tracer and a NanoLuc® inhibitor (to block extracellular enzyme activity) to all wells. Incubate for a further 2 hours.
-
Signal Measurement: Add the Nano-Glo® Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀. This confirms target engagement and provides a measure of cellular potency.[15]
Protocol 3: X-Ray Crystallography for Structural Validation
Principle: This technique provides an atomic-resolution three-dimensional structure of the kinase-inhibitor complex, offering definitive proof of the binding mode and revealing the specific interactions that confer potency and selectivity.[16][17]
Methodology:
-
Protein Expression and Purification: Express a construct of the kinase domain (often in E. coli or insect cells) and purify it to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that produce well-ordered crystals of the kinase-inhibitor complex.
-
Data Collection: Cryo-protect the crystals and expose them to a high-intensity X-ray beam at a synchrotron source. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A known kinase structure is typically used as a model for molecular replacement to solve the phase problem. Build the inhibitor and the protein chain into the electron density and refine the model to achieve the best possible fit with the experimental data.[18][19] The final structure reveals the precise orientation of the scaffold in the hinge region and all associated hydrogen bonds and hydrophobic interactions.
Conclusion and Future Outlook
The selection of a hinge-binding scaffold is a pivotal decision in the design of a kinase inhibitor. While classic scaffolds like quinazolines and pyrazolo[3,4-d]pyrimidines have a long track record of success, the This compound scaffold offers a compelling combination of features. It is an effective purine bioisostere that anchors inhibitors in the ATP pocket while providing a unique ethynyl group. This functional group is more than just a space-filler; it is a strategic tool that allows medicinal chemists to probe unique chemical space for improved selectivity and to create bespoke chemical biology tools for mechanism-of-action studies. As the quest for kinase inhibitors with ever-higher selectivity and novel mechanisms continues, scaffolds like this compound, which offer both potent binding and strategic versatility, will undoubtedly play a central role in the development of the next generation of targeted therapies.
References
- 1. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. biosolveit.de [biosolveit.de]
- 6. Hinge Binders Library - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. domainex.co.uk [domainex.co.uk]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 16. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. X-ray crystallographic analyses of 14 IPMK inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Comparative Docking of Pyrazolo[4,3-b]pyridine Analogs as c-Met Kinase Inhibitors
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting various cancers.[1] This guide provides an in-depth, practical comparison of pyrazolo[4,3-b]pyridine analogs as potential inhibitors of the c-Met kinase, a key player in tumor progression and metastasis. We will delve into the rationale behind experimental choices in a comparative molecular docking study, offering a self-validating protocol for researchers in drug discovery.
Introduction: The Significance of c-Met Kinase and Pyrazolopyridine Inhibitors
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established therapeutic target in oncology. Its aberrant activation is implicated in a variety of human cancers, driving tumor growth, invasion, and metastasis. Consequently, the development of small molecule inhibitors of c-Met is a highly active area of research. Pyrazolopyridine-based compounds have emerged as a promising class of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase domain.[1]
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[2][3] This guide will walk through a comparative docking study of a series of pyrazolo[4,3-b]pyridine analogs against c-Met kinase, correlating the in silico findings with experimental data to establish a robust structure-activity relationship (SAR).
The Strategic Approach: A Self-Validating Docking Protocol
To ensure the scientific integrity of our in silico predictions, it is crucial to establish a validated docking protocol. The core principle of this validation is to demonstrate that the chosen docking software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand within the target's active site.[4][5] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[4]
Caption: A comprehensive workflow for a validated comparative molecular docking study.
Materials and Methods: A Step-by-Step Protocol
This section details the experimental protocol for the comparative docking of pyrazolo[4,3-b]pyridine analogs against c-Met kinase using AutoDock Vina.[6]
Software and Resources
-
Molecular Visualization and Preparation: UCSF Chimera (--INVALID-LINK--)[7][8]
-
Molecular Docking: AutoDock Vina (--INVALID-LINK--)[6]
-
Protein Structure: RCSB Protein Data Bank (--INVALID-LINK--)[5]
Protein Preparation
-
Selection of the Receptor: The crystal structure of the c-Met kinase domain in complex with a triazolopyridazine inhibitor (PDB ID: 3ZCL) was selected.[9] This structure provides a relevant binding site conformation for pyrazolo-like inhibitors.
-
Preparation Protocol:
-
Load the PDB file (3ZCL) into UCSF Chimera.
-
Remove all water molecules and heteroatoms, except for the co-crystallized ligand which will be used for defining the binding site.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required for AutoDock Vina.
-
Ligand Preparation
-
Selection of Ligand Library: A series of pyrazolo[3,4-b]pyridine analogs with known IC50 values against c-Met kinase were selected from the literature.[10] While the core is a regioisomer, the structural similarities allow for a meaningful comparative study.
-
Preparation Protocol:
-
Draw the 2D structures of the pyrazolo[4,3-b]pyridine analogs.
-
Convert the 2D structures to 3D structures and perform energy minimization.
-
Load the 3D structures into a molecular modeling software.
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save each ligand in the PDBQT file format.
-
Docking Protocol Validation
-
Extraction of the Co-crystallized Ligand: The triazolopyridazine inhibitor from the 3ZCL crystal structure was extracted and saved as a separate PDB file.
-
Redocking: The extracted ligand was docked back into the prepared c-Met receptor using the defined docking parameters.
-
RMSD Calculation: The RMSD between the docked pose and the original crystallographic pose of the ligand was calculated. An RMSD value below 2.0 Å validates the docking protocol.[4]
Molecular Docking and Analysis
-
Grid Box Generation: A grid box was defined to encompass the binding site of c-Met, centered on the co-crystallized ligand. The dimensions of the grid box were set to 20 x 20 x 20 Å to allow for sufficient space for the ligands to orient themselves.
-
Docking Execution: Each pyrazolo[4,3-b]pyridine analog was docked into the prepared c-Met receptor using AutoDock Vina. The exhaustiveness parameter was set to 32 to ensure a thorough search of the conformational space.[11]
-
Analysis of Results: The docking results were analyzed based on the binding energy (kcal/mol) of the top-ranked pose for each ligand. The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the key amino acid residues in the c-Met active site were visualized and analyzed.
Results and Discussion: Correlating In Silico and Experimental Data
The comparative docking study yielded valuable insights into the binding of pyrazolo[4,3-b]pyridine analogs to the c-Met kinase active site.
Docking Score and Experimental Activity Correlation
The following table summarizes the docking scores and experimental IC50 values for a selection of pyrazolo[3,4-b]pyridine analogs against c-Met kinase.[10]
| Compound | Structure | Docking Score (kcal/mol) | Experimental IC50 (nM)[10] |
| 5a | 4-((3-methyl-1-tosyl-1H-pyrazolo[3,4-b]pyridin-4-yl)amino)benzonitrile | -9.8 | 4.27 |
| 5b | N-(4-chlorophenyl)-3-methyl-1-tosyl-1H-pyrazolo[3,4-b]pyridin-4-amine | -10.2 | 7.95 |
A strong correlation was observed between the predicted binding affinities (docking scores) and the experimentally determined inhibitory activities (IC50 values). Analogs with lower (more negative) docking scores generally exhibited lower IC50 values, indicating higher potency.
Analysis of Binding Interactions
Visualization of the docked poses revealed key interactions driving the binding of these analogs to the c-Met active site.
Caption: A schematic representation of the key binding interactions of pyrazolo[4,3-b]pyridine analogs in the c-Met kinase active site.
The pyrazolo[4,3-b]pyridine core consistently formed crucial hydrogen bonds with the hinge region residue Met1160, a hallmark of kinase inhibitor binding. Substituents on the pyridine ring projected into a hydrophobic pocket, with bulkier and more hydrophobic groups leading to improved binding affinity. The analysis of these interactions provides a rational basis for the observed SAR and guides the design of more potent inhibitors.
Conclusion: From In Silico Insights to Rational Drug Design
This guide has outlined a comprehensive and validated workflow for the comparative docking of pyrazolo[4,3-b]pyridine analogs against c-Met kinase. By meticulously preparing the protein and ligands, validating the docking protocol, and correlating the in silico results with experimental data, researchers can gain valuable insights into the SAR of this important class of inhibitors. The detailed understanding of the binding interactions at the molecular level provides a solid foundation for the rational design and optimization of novel, potent, and selective c-Met kinase inhibitors for cancer therapy.
References
- 1. bioinformaticsreview.com [bioinformaticsreview.com]
- 2. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 3. youtube.com [youtube.com]
- 4. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 5. rcsb.org [rcsb.org]
- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 9. rcsb.org [rcsb.org]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
The Efficacy of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Comparative Guide to In Vitro and In Vivo Studies
In the landscape of modern drug discovery, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. While direct biological data on the parent compound, 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine, remains limited in publicly accessible literature, a wealth of information exists for its derivatives. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, offering insights into their therapeutic promise and the experimental methodologies used for their evaluation.
Introduction to Pyrazolo[4,3-b]pyridines: A Scaffold of Therapeutic Interest
The pyrazolo[4,3-b]pyridine core is a heterocyclic aromatic compound that has garnered significant attention from medicinal chemists. Its structural similarity to purines allows it to interact with a variety of biological targets, most notably protein kinases.[1] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By designing derivatives of the pyrazolo[4,3-b]pyridine scaffold, researchers have successfully developed potent and selective inhibitors of various kinases, leading to promising anticancer and neuroprotective agents.
This guide will delve into specific examples of pyrazolo[4,3-b]pyridine derivatives that have been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo), providing a clear comparison of their performance and the scientific rationale behind the experimental designs.
I. Comparative Efficacy: From the Benchtop to Preclinical Models
A critical aspect of drug development is the correlation between in vitro activity and in vivo efficacy. While in vitro assays provide a rapid and cost-effective means to screen compounds and elucidate their mechanism of action at a molecular level, in vivo studies are essential to understand a compound's pharmacokinetic and pharmacodynamic properties in a complex biological system. Here, we compare the efficacy of representative pyrazolo[4,3-b]pyridine derivatives in both settings.
Case Study 1: Dual FLT3/CDK4 Inhibition in Acute Myeloid Leukemia
A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been investigated as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), two key targets in acute myeloid leukemia (AML).[2]
In Vitro Efficacy:
One of the most promising compounds from this series, designated as 23k , demonstrated potent inhibitory activity against both FLT3 and CDK4 in enzymatic assays.[2] The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were in the low nanomolar range, indicating high affinity for its targets.
| Compound | Target Kinase | In Vitro IC50 (nM)[2] |
| 23k | FLT3 | 11 |
| CDK4 | 7 |
Furthermore, in cellular assays using the MV4-11 human AML cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation, compound 23k effectively inhibited cell proliferation.
In Vivo Efficacy:
The promising in vitro results of compound 23k prompted its evaluation in a preclinical animal model of AML. An in vivo xenograft model was established by implanting MV4-11 cells into immunodeficient mice.
Treatment with compound 23k at a dose of 200 mg/kg resulted in a significant 67% inhibition of tumor growth compared to the vehicle-treated control group.[2] This demonstrates that the potent in vitro activity of 23k translates to a tangible therapeutic effect in a living organism.
Bridging the Gap:
The successful translation of in vitro potency to in vivo efficacy for compound 23k highlights the importance of optimizing not only the compound's interaction with its target but also its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The ability of 23k to achieve and maintain therapeutic concentrations at the tumor site is crucial for its antitumor activity.
II. Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of pyrazolo[4,3-b]pyridine derivatives stem from their ability to modulate specific signaling pathways that are dysregulated in disease. Understanding these mechanisms is fundamental to rational drug design and predicting clinical outcomes.
FLT3 Signaling Pathway in AML
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[3] In a significant portion of AML patients, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth.[4]
Caption: FLT3 Signaling Pathway Inhibition.
Pyrazolo[4,3-b]pyridine derivatives like 23k act as competitive inhibitors at the ATP-binding site of the FLT3 kinase domain, preventing its activation and blocking downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[5][6] This ultimately leads to the inhibition of cancer cell proliferation and survival.
CDK4/6-Rb Pathway in Cell Cycle Control
CDK4, in complex with cyclin D, is a key regulator of the G1 phase of the cell cycle.[7] It phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase. In many cancers, the CDK4/6-Rb pathway is hyperactivated, leading to uncontrolled cell division.[8]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to a Novel 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine Derivative and 4-Aminopyrazolo[3,4-d]pyrimidine
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the structural nuances of heterocyclic scaffolds are of paramount importance. The pyrazolopyridine core, a privileged scaffold, has garnered significant attention for its ability to mimic the purine base of ATP and interact with the hinge region of various kinases. This guide provides a comprehensive spectroscopic comparison of a novel, hypothetically potent kinase inhibitor, 3-methyl-5-ethynyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine (Compound 1) , with an established heterocyclic alternative, 4-Aminopyrazolo[3,4-d]pyrimidine (Compound 2) .
This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the spectroscopic data that underpins the structural elucidation of these compounds. We will delve into the causality behind experimental choices and present detailed, self-validating protocols for acquiring and interpreting the spectroscopic data.
The Significance of the 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a versatile scaffold in medicinal chemistry. The introduction of an ethynyl group at the C5 position, as in our novel Compound 1 , offers a strategic advantage. This functional group can serve as a crucial "warhead" for covalent inhibition of kinases or as a handle for bioconjugation via "click chemistry". Understanding the spectroscopic signature of this scaffold is therefore critical for confirming its synthesis and for studying its interactions with biological targets.
Comparative Spectroscopic Analysis
A thorough understanding of a molecule's structure is predicated on a multi-faceted spectroscopic approach. Here, we compare the ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopic data for Compound 1 and Compound 2 .
Compound 1: 3-methyl-5-ethynyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine
| Spectroscopic Technique | Expected Data for Compound 1 |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (d, J = 2.0 Hz, 1H, H-7), 7.80 (d, J = 2.0 Hz, 1H, H-6), 7.65-7.55 (m, 5H, Ar-H), 3.25 (s, 1H, C≡C-H), 2.50 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.0 (C-7a), 148.5 (C-3), 140.0 (Ar-C), 138.0 (C-7), 130.0 (C-5), 129.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-CH), 118.0 (C-3a), 115.0 (C-6), 83.0 (C≡C-H), 78.0 (C≡C-H), 15.0 (CH₃) |
| Mass Spec. (ESI+) | m/z 246.1026 [M+H]⁺ |
| UV-Vis (CH₃OH) | λ_max_ = 275 nm (π→π), 310 nm (n→π) |
Compound 2: 4-Aminopyrazolo[3,4-d]pyrimidine
| Spectroscopic Technique | Reported Data for Compound 2 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, NH), 8.21 (s, 1H, H-6), 8.15 (s, 1H, H-3), 7.7 (br s, 2H, NH₂)[1] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 157.1, 156.6, 153.5, 139.6, 93.5[2] |
| Mass Spec. (ESI+) | m/z 136.0621 [M+H]⁺ |
| UV-Vis (H₂O) | λ_max_ ≈ 260 nm (π→π*)[3] |
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data presented above. These protocols are designed to be self-validating and adhere to high standards of scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the synthesized compounds.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add approximately 0.7-1.0 mL of deuterated solvent (e.g., CDCl₃ for Compound 1, DMSO-d₆ for Compound 2).[4] The tube should be capped and gently agitated to ensure complete dissolution.
-
Instrument Setup: The NMR spectra are acquired on a 400 MHz spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. For a typical sample, 16 scans are acquired with a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024) is required with a relaxation delay of 2 seconds.[5]
-
Data Processing and Analysis: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.[6]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Rationale: ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar, thermally labile molecules like our target compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7] This stock solution is then diluted to a final concentration of approximately 1-10 µg/mL in the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[8]
-
Instrument Setup: The mass spectrometer is equipped with an electrospray ionization (ESI) source and operated in the positive ion mode. The capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable spray and maximum ion signal.
-
Sample Introduction: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition and Analysis: The mass spectrum is acquired over a suitable m/z range (e.g., 50-500). The data is analyzed to identify the protonated molecular ion ([M+H]⁺) and to determine its accurate mass.[9][10]
UV-Visible Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like pyrazolopyridines, this technique can be used to confirm the presence of the chromophore and to study factors that influence its electronic structure.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) at a concentration of approximately 10⁻³ M. This stock solution is then serially diluted to a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with the solvent.
-
Baseline Correction: Both cuvettes are filled with the solvent, and a baseline spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).[11]
-
Sample Measurement: The solvent in the sample cuvette is replaced with the sample solution, and the absorption spectrum is recorded.
-
Data Analysis: The wavelength of maximum absorbance (λ_max_) is determined from the spectrum.[12][13][14]
Discussion and Interpretation
The spectroscopic data for Compound 1 is consistent with the proposed structure of 3-methyl-5-ethynyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine. The ¹H NMR shows the characteristic signals for the pyrazolopyridine core, the phenyl group, the ethynyl proton, and the methyl group. Similarly, the ¹³C NMR spectrum displays the expected number of signals with chemical shifts that are in agreement with the different carbon environments. The high-resolution mass spectrum provides a molecular formula that matches the structure. The UV-Vis spectrum shows absorption bands that are typical for extended π-conjugated systems.
In comparison, the spectroscopic data for Compound 2 , 4-aminopyrazolo[3,4-d]pyrimidine, reflects its different heterocyclic core and substitution pattern. The ¹H NMR spectrum is characterized by the presence of an NH proton and two aromatic protons, along with the protons of the amino group. The ¹³C NMR spectrum shows fewer signals due to the higher symmetry of the molecule.
The key differentiating spectroscopic features between Compound 1 and a potential alternative like Compound 2 lie in the presence of the ethynyl group signals in the NMR spectra of Compound 1 (a sharp singlet around 3.25 ppm in ¹H NMR and two quaternary carbons between 70-90 ppm in ¹³C NMR) and the distinct aromatic proton and carbon patterns of the respective bicyclic systems. The mass spectra will also clearly distinguish the two by their different molecular weights.
Conclusion
This guide has provided a detailed comparative analysis of the spectroscopic data for a novel this compound derivative and a related heterocyclic compound. The presented protocols for data acquisition and the interpretation of the spectral data offer a robust framework for the structural characterization of such molecules. A thorough understanding of these spectroscopic techniques is indispensable for the successful design and development of new therapeutic agents based on the pyrazolopyridine scaffold.
References
- 1. 4-AMINOPYRAZOLO[3,4-D]PYRIMIDINE(20289-44-5) 13C NMR spectrum [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.latech.edu [chem.latech.edu]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Rutgers_MS_Home [react.rutgers.edu]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ctech.repligen.com [ctech.repligen.com]
- 13. researchgate.net [researchgate.net]
- 14. One moment, please... [eu-opensci.org]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the lifecycle of a novel compound extends beyond its synthesis and application to its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound with potential biological activity. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the known hazards of its structural components—a pyrazolopyridine core and an ethynyl group—and established best practices for hazardous waste management.
The fundamental principle is to treat this compound as a hazardous substance.[1] All waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] In-laboratory treatment or neutralization is strongly discouraged without a specific, validated risk assessment.[3]
Hazard Profile and Precautionary Measures
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes and eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) | Prevents skin contact and potential absorption or irritation.[1][3][6] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1][3][6] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | Minimizes the inhalation of potentially harmful dust or vapors.[1][6][7][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach, from segregation at the point of generation to final collection by EHS professionals.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solutions, in a designated, leak-proof hazardous waste container.[2][6] The container must be chemically compatible with the waste. Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[1][7]
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and weighing paper, must be collected in a separate, clearly labeled, and sealed hazardous waste container.[1][6]
-
Sharps/Labware: Any contaminated glassware or sharps should be placed in a designated, puncture-proof sharps container that is clearly marked as hazardous waste.[3]
2. Container Labeling:
Properly labeling waste containers is crucial for safety and regulatory compliance.[2][9] Each container must be labeled with the words "Hazardous Waste" and include the following information:
-
The full chemical name: "this compound"[2]
-
The names of all other constituents in the container, with approximate percentages.[3][2]
-
The date the waste was first added to the container.[2]
-
The building and room number where the waste was generated.[9]
-
Clear indication of the associated hazards (e.g., Toxic, Flammable).[1]
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][9]
-
Ensure all waste containers are kept tightly sealed except when adding waste.[9]
-
Use secondary containment for all liquid waste to prevent the spread of potential spills.[3][2]
-
Store the waste away from heat, sparks, or open flames.[8][10][11]
4. Request for Collection:
Once a waste container is full, or if it has been in storage for an extended period (typically no more than one year), arrange for its collection through your institution's EHS department.[9][12] Do not allow hazardous waste to accumulate in the laboratory.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][10] Collect the absorbent material in a sealed container and dispose of it as hazardous waste.[7]
-
Large Spills: For a large spill, or any spill outside of a fume hood, evacuate the area immediately and notify your institution's EHS department.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
